Product packaging for 6

6"-O-Apiosyl-5-O-Methylvisammioside

Número de catálogo: B560647
Peso molecular: 584.6 g/mol
Clave InChI: SJVSLVBGYDDGSZ-OPKDPXHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6”-O-Apiosyl-5-O-Methylvisammioside is one of the components of the traditional Chinese medicine Kang-Jing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O14 B560647 6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O14/c1-11-5-13(29)18-15(38-11)7-14-12(22(18)35-4)6-17(39-14)26(2,3)41-24-21(32)20(31)19(30)16(40-24)8-36-25-23(33)27(34,9-28)10-37-25/h5,7,16-17,19-21,23-25,28,30-34H,6,8-10H2,1-4H3/t16-,17+,19-,20+,21-,23+,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVSLVBGYDDGSZ-OPKDPXHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of 6"-O-Apiosyl-5-O-Methylvisammioside?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6"-O-Apiosyl-5-O-Methylvisammioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a natural product of interest in the field of pharmacology and traditional medicine.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside. The core of the molecule is 5-O-Methylvisammioside, which is characterized by a furo[3,2-g]chromen-5-one heterocyclic system. A key feature of this compound is the disaccharide moiety attached to the aglycone. This consists of a glucose molecule which is further glycosylated with an apiose sugar at the 6-position of the glucose.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 139446-82-5[1][2][3]
Molecular Formula C27H36O14[1][2]
Molecular Weight 584.571 g/mol [2]
IUPAC Name (2S)-2-(2-{[(2S,3R,4S,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}propan-2-yl)-4-methoxy-7-methyl-2H,3H-furo[3,2-g]chromen-5-one[2]

Biological Context and Therapeutic Potential

This compound has been identified as one of the chemical constituents of the traditional Chinese medicine formula known as Kang-Jing.[4][5] The Kang-Jing formula is a complex herbal preparation composed of 12 different herbs.[4][5] According to the principles of traditional Chinese medicine, the Kang-Jing formula is used to replenish qi, dredge collaterals, and activate blood flow to alleviate pain.[4][5] It is often prescribed for the treatment of conditions such as cervical radiculopathy.[5]

While the bioactivity of the Kang-Jing formula is attributed to the synergistic effects of its numerous components, the specific signaling pathways modulated by isolated this compound are not extensively detailed in current literature. However, studies on other traditional Chinese medicine formulas suggest that their therapeutic effects are often mediated through complex interactions with various signaling pathways, including the NF-κB, PI3K/AKT/mTOR, and MAPK signaling pathways.[2] The parent compound, 5-O-Methylvisammioside, has been noted for its analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation properties.

Composition and Therapeutic Actions of the Kang-Jing Formula.

Experimental Protocols

Preparation of Solutions for In Vivo Administration:

The following protocols yield a clear solution with a solubility of at least 1.25 mg/mL (2.14 mM).[4][5]

  • Protocol 1: Aqueous Formulation

    • Dissolve the compound in DMSO to a concentration of 12.5 mg/mL.

    • To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline to reach a final volume of 1 mL.

  • Protocol 2: Cyclodextrin-based Formulation

    • Prepare a 20% solution of SBE-β-CD in saline.

    • Dissolve the compound in DMSO to a concentration of 12.5 mg/mL.

    • To 100 µL of the DMSO stock solution, add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.

  • Protocol 3: Oil-based Formulation

    • Dissolve the compound in DMSO to a concentration of 12.5 mg/mL.

    • To 100 µL of the DMSO stock solution, add 900 µL of corn oil and mix until a clear solution is obtained.

Storage:

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[4]

logical_workflow A Isolation from Natural Source (e.g., Kang-Jing formula) B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D In Vitro Bioassays C->D F In Vivo Studies (Animal Models) C->F E Mechanism of Action Studies (Signaling Pathway Analysis) D->E H Lead Optimization and Drug Development E->H G Pharmacokinetic Profiling (ADME) F->G G->H

A Logical Workflow for Natural Product Drug Discovery.

References

Unveiling the Botanical Origins of 6"-O-Apiosyl-5-O-Methylvisammioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Apiosyl-5-O-Methylvisammioside is a chromone (B188151) glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its extraction, isolation, and quantitative analysis. Furthermore, it delves into the current understanding of its biological activities and associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Distribution

The primary and most well-documented natural source of this compound is the root of Saposhnikovia divaricata (Turcz.) Schischk .[1] This perennial plant, a member of the Apiaceae (or Umbelliferae) family, is a cornerstone of traditional Chinese medicine, where it is known as "Fangfeng".[2] The plant is primarily distributed in the northern regions of China, including Heilongjiang, Jilin, and Inner Mongolia.

While Saposhnikovia divaricata is the principal source, it is worth noting that the compound is a constituent of the traditional Chinese medicine formula Kang-Jing .[3] This formula is a complex preparation containing twelve different herbs. However, Saposhnikovia divaricata is the specific plant from which this compound is isolated within this formulation.

Quantitative Analysis

The concentration of this compound in the roots of Saposhnikovia divaricata can vary depending on factors such as the plant's origin, age, and cultivation conditions. While specific quantitative data for this exact compound is limited in publicly available literature, studies on related chromone glycosides in S. divaricata provide a basis for analytical approaches. High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for the quantification of chromones from this plant.[] More advanced techniques such as ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have been employed for the comprehensive chemical profiling of Saposhnikovia divaricata, which can be adapted for the precise quantification of this compound.[5][6]

Table 1: Quantitative Data for Major Chromones in Saposhnikovia divaricata

CompoundConcentration Range (mg/g of dry root)Analytical MethodReference
Prim-O-glucosylcimifugin0.13 – 5.22HPLC-UV[1]
Cimifugin0.01 – 1.82HPLC-UV[1]
4'-O-β-D-glucosyl-5-O-methylvisamminol0.98 – 3.25HPLC-UV[1]

Note: This table provides data for structurally related chromones to give an indication of typical concentrations and analytical methods used for this class of compounds in Saposhnikovia divaricata.

Experimental Protocols

Extraction and Isolation of Chromones from Saposhnikovia divaricata

The following is a generalized protocol for the extraction and isolation of chromones, including this compound, from the roots of Saposhnikovia divaricata. This protocol is based on common methodologies cited in the literature for the separation of these compounds.[7]

1. Extraction:

  • Sample Preparation: Air-dried and powdered roots of Saposhnikovia divaricata.

  • Solvent: 70-95% ethanol.

  • Method: The powdered root material is extracted with the solvent at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The chromone glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Isolation and Purification:

  • The enriched fractions are subjected to various chromatographic techniques for the isolation of individual compounds.

    • Column Chromatography: Silica gel, Sephadex LH-20, and MCI-gel CHP 20P are commonly used stationary phases.[7]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a key step for obtaining highly pure compounds. A C18 column is often used with a mobile phase gradient of methanol-water or acetonitrile-water.

The following diagram illustrates a typical workflow for the extraction and isolation of this compound.

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While research specifically on this compound is still emerging, the broader class of chromones and extracts from Saposhnikovia divaricata have been reported to possess various biological activities, including anti-inflammatory, analgesic, and anti-proliferative effects.[8] The anti-inflammatory effects are of particular interest to the drug development community.

Many phytochemicals, including flavonoids and other polyphenolic compounds, exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response.[1][] It is hypothesized that this compound, as a chromone glycoside, may also interact with these pathways.

NF-κB Signaling Pathway: This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory mediators.

MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[][11] It consists of a cascade of protein kinases that are activated in response to various extracellular stimuli.

The diagram below illustrates the potential points of intervention for a bioactive compound within these inflammatory signaling cascades.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB and MAPK pathways.

Conclusion

This compound is a promising natural product primarily sourced from the roots of Saposhnikovia divaricata. This guide has provided a comprehensive overview of its natural origins, along with methodologies for its extraction, isolation, and analysis. While further research is required to fully elucidate the specific biological mechanisms of this compound, its potential to modulate key inflammatory signaling pathways such as NF-κB and MAPK makes it a compelling candidate for future drug development endeavors. The information presented herein serves as a foundational resource for scientists dedicated to exploring the therapeutic potential of natural compounds.

References

Biosynthesis of 6"-O-Apiosyl-5-O-Methylvisammioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6"-O-Apiosyl-5-O-Methylvisammioside, a complex furocoumarin glycoside. While the complete enzymatic sequence has not been fully elucidated in a single organism, this document consolidates current knowledge on the biosynthesis of its core components: the furocoumarin scaffold, the activated apiose sugar, and the specific methylation and glycosylation steps. This guide details the putative enzymatic reactions, presents available quantitative data from homologous pathways, and provides in-depth experimental protocols for the characterization of key enzymes. The included diagrams, generated using DOT language, visualize the proposed metabolic route and associated experimental workflows, offering a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the core furocoumarin structure. This scaffold then undergoes a series of modifications, including hydroxylation, methylation, and glycosylation, to yield the final product. The proposed pathway can be divided into four main stages:

  • Formation of the Furocoumarin Core: The pathway initiates with the synthesis of umbelliferone, a key intermediate in coumarin (B35378) biosynthesis. Umbelliferone is then prenylated to form demethylsuberosin. A subsequent cyclization, likely catalyzed by a cytochrome P450 monooxygenase, forms the furan (B31954) ring, yielding (+)-marmesin. Further enzymatic steps lead to the formation of psoralen (B192213) and then bergaptol (B1666848) through hydroxylation.

  • Formation of the Visammioside Aglycone Precursor: This stage involves the conversion of bergaptol to 5-O-Methylvisammioside. It is proposed that bergaptol undergoes methylation to form bergapten (B1666803). Subsequent enzymatic reactions, likely involving cytochrome P450 enzymes and reductases, would then convert bergapten into the dihydroxydihydro-furocoumarin structure of visamminol. The 5-hydroxy group of visamminol is then methylated to yield 5-O-Methylvisamminol.

  • Synthesis of the Activated Apiose Donor: The unique branched-chain sugar, apiose, is synthesized in its activated form, UDP-apiose. This reaction is catalyzed by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAS), which converts UDP-glucuronic acid to UDP-apiose and UDP-xylose.

  • Final Glycosylation Steps: The final steps involve the sequential glycosylation of the 5-O-Methylvisamminol aglycone. First, a glucosyltransferase attaches a glucose moiety to the 4'-hydroxyl group, forming 5-O-Methylvisammioside. Subsequently, a specific apiosyltransferase transfers the apiose from UDP-apiose to the 6"-hydroxyl group of the glucose moiety, yielding the final product, this compound.

Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific kinetic data for the enzymes in the this compound pathway are largely uncharacterized. However, data from homologous enzymes in related pathways provide valuable insights into their potential catalytic efficiencies. The following table summarizes kinetic parameters for a characterized apiosyltransferase from celery, which may share similarities with the putative apiosyltransferase in this pathway.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
AgApiT (UGT94AX1) UDP-apiose8.6 ± 0.60.00065 ± 0.0000176 ± 6[1]
Apigenin 7-O-glucoside15 ± 30.00088 ± 0.0000558 ± 15[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

UDP-Apiose/UDP-Xylose Synthase (UAS) Activity Assay (HPLC Method)

This protocol describes the determination of UAS activity by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified recombinant UAS enzyme

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: 10 mM UDP-Glucuronic Acid (UDP-GlcA)

  • Cofactor: 10 mM NAD+

  • Quenching Solution: 1 M Perchloric acid

  • Neutralization Solution: 3 M K2CO3

  • HPLC system with a strong anion exchange (SAX) column

  • Mobile Phase A: 50 mM Ammonium formate, pH 3.5

  • Mobile Phase B: 1 M Ammonium formate, pH 3.5

  • Standards: UDP-GlcA, UDP-apiose, UDP-xylose

Procedure:

  • Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, 1 mM UDP-GlcA, and the purified UAS enzyme.

  • Initiate the reaction by adding the enzyme and incubate at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M perchloric acid.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.

  • Centrifuge again to remove the KClO4 precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an aliquot of the filtered sample onto the HPLC-SAX column.

  • Separate the nucleotide sugars using a linear gradient of Mobile Phase B into Mobile Phase A.

  • Detect the UDP-sugars by their absorbance at 262 nm.

  • Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.

  • Calculate the enzyme activity as µmol of product formed per minute per mg of enzyme.

Heterologous Expression and Purification of a Candidate Glycosyltransferase

This protocol outlines a general workflow for the expression of a candidate plant glycosyltransferase in a heterologous host, such as E. coli or yeast, for subsequent characterization.[2][3][4]

Materials:

  • Expression vector (e.g., pET vector for E. coli)

  • Competent host cells (e.g., E. coli BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (for induction)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (Lysis buffer with 20 mM imidazole)

  • Elution Buffer (Lysis buffer with 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Clone the coding sequence of the candidate glycosyltransferase into the expression vector.

  • Transform the expression construct into competent host cells.

  • Grow a starter culture overnight in LB medium with the appropriate antibiotic.

  • Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto an equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer.

  • Elute the His-tagged protein with Elution Buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Apiosyltransferase Activity Assay (LC-MS Method)

This protocol describes the characterization of a putative apiosyltransferase by monitoring the formation of the apiosylated product using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Materials:

  • Purified candidate apiosyltransferase

  • Reaction Buffer: 50 mM HEPES, pH 7.5

  • Acceptor Substrate: 5-O-Methylvisammioside

  • Donor Substrate: UDP-apiose

  • Quenching Solution: Acetonitrile

  • LC-MS system with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a 50 µL reaction mixture containing 50 mM HEPES (pH 7.5), 100 µM 5-O-Methylvisammioside, 500 µM UDP-apiose, and the purified enzyme.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 50 µL of acetonitrile.

  • Centrifuge to pellet any precipitated protein.

  • Inject an aliquot of the supernatant onto the LC-MS system.

  • Separate the compounds using a gradient of Mobile Phase B into Mobile Phase A.

  • Monitor the reaction for the disappearance of the acceptor substrate and the appearance of a new peak corresponding to the mass of this compound.

  • Confirm the identity of the product by tandem mass spectrometry (MS/MS) fragmentation analysis.

Mandatory Visualizations

Experimental Workflow for UAS Characterization

UAS_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay cluster_data Data Analysis Clone Clone UAS gene into expression vector Transform Transform into E. coli Clone->Transform Express Induce protein expression Transform->Express Lyse Cell Lysis Express->Lyse Affinity Ni-NTA Affinity Chromatography Lyse->Affinity Purity SDS-PAGE Analysis Affinity->Purity Reaction Set up enzymatic reaction (UAS, UDP-GlcA, NAD+) Purity->Reaction Quench Quench reaction Reaction->Quench Analyze HPLC Analysis Quench->Analyze Quantify Quantify UDP-Apiose and UDP-Xylose Analyze->Quantify Kinetics Determine Kinetic Parameters Quantify->Kinetics

Caption: Workflow for the characterization of UDP-apiose/UDP-xylose synthase.

Logical Framework for Identifying the Final Apiosyltransferase

ApiT_Identification cluster_candidates Candidate Gene Identification cluster_validation Functional Validation cluster_confirmation In Vivo Confirmation start Hypothesis: A UGT is responsible for the final apiosylation Transcriptomics Transcriptome analysis of source plant start->Transcriptomics Homology Homology search using known glycosyltransferases start->Homology Coexpression Co-expression analysis with other pathway genes start->Coexpression Heterologous Heterologous expression of candidate genes Transcriptomics->Heterologous Homology->Heterologous Coexpression->Heterologous Assay In vitro enzyme assay with 5-O-Methylvisammioside and UDP-apiose Heterologous->Assay LCMS Product identification by LC-MS Assay->LCMS Knockout Gene knockout/knockdown in source plant LCMS->Knockout Metabolite Metabolite profiling of modified plants Knockout->Metabolite end Identification of the specific Apiosyltransferase (ApiT) Metabolite->end

Caption: Logical framework for the identification of the apiosyltransferase.

References

An In-Depth Technical Guide to 6"-O-Apiosyl-5-O-Methylvisammioside: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6"-O-Apiosyl-5-O-Methylvisammioside, a naturally occurring chromone (B188151) glycoside. This document details the sourcing of the compound from Saposhnikovia divaricata, outlines a generalized isolation protocol based on established phytochemical methodologies, and presents its key physicochemical and spectral data. While specific biological activities and signaling pathways for this particular molecule are not yet extensively documented in publicly available research, this guide also touches upon the known biological activities of its parent compound, 5-O-Methylvisammioside, to provide context for potential areas of future investigation.

Introduction

This compound is a complex chromone glycoside that has been identified as a constituent of the traditional Chinese medicine "Kang-Jing".[1] Its chemical structure is characterized by a 5-O-Methylvisammioside aglycone linked to an apiosyl sugar moiety at the 6" position of the glucose unit. The presence of this compound in medicinal preparations suggests potential biological activity, making it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug discovery. The primary known botanical source for this compound is the root of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely used in traditional medicine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (S)-2-[1-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-1-methylethyl]-2,3-dihydro-4-methoxy-7-methyl-5H-furo[3,2-g][3]benzopyran-5-one[4]
CAS Number 139446-82-5[4]
Molecular Formula C27H36O14[4]
Molecular Weight 584.57 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (≥ 50 mg/mL)[1]

Discovery and Source Material

This compound is a secondary metabolite found in the roots of Saposhnikovia divaricata.[2] This plant, a member of the Apiaceae family, has a long history of use in traditional Chinese medicine for various ailments. The discovery of this specific glycoside is linked to phytochemical investigations of complex herbal formulations, such as "Kang-Jing".[1]

Isolation and Purification

Experimental Protocol: Generalized Isolation Procedure
  • Plant Material Preparation: Dried and powdered roots of Saposhnikovia divaricata are used as the starting material.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically 70-80% ethanol (B145695) or methanol, at room temperature or with gentle heating. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Chromone glycosides, being polar in nature, are expected to concentrate in the ethyl acetate and/or n-butanol fractions.

  • Chromatographic Separation: The enriched fraction (e.g., n-butanol fraction) is subjected to various chromatographic techniques for the isolation of individual compounds.

    • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using Prep-HPLC on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

  • Compound Identification and Characterization: The purity and structure of the isolated compound are confirmed using spectroscopic methods.

Visualized Experimental Workflow

A generalized workflow for the isolation of this compound.

Structural Elucidation and Data Presentation

The structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. The fragmentation pattern in MS/MS experiments can provide valuable information about the structure, including the sequence of sugar units and the nature of the aglycone.

Table 2: Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI)
Molecular Formula C27H36O14
Exact Mass 584.2109
Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural elucidation of the molecule. While a complete, assigned dataset from a primary research article is not available, commercial suppliers often provide spectral data.

Table 3: Representative ¹H NMR and ¹³C NMR Spectral Data

Position¹³C NMR (ppm)¹H NMR (ppm, Multiplicity, J in Hz)
Aglycone
2Data not availableData not available
3Data not availableData not available
.........
Glucosyl Moiety
1'Data not availableData not available
.........
6'Data not availableData not available
Apiosyl Moiety
1''Data not availableData not available
.........
5''Data not availableData not available
(Note: A complete and assigned NMR dataset requires access to the original research publication.)

Biological Activity and Signaling Pathways (Inferred)

Currently, there is a lack of specific studies on the biological activity and signaling pathways directly modulated by this compound. However, research on its parent compound, 5-O-Methylvisammioside (also referred to as 4'-O-β-D-glucosyl-5-O-methylvisamminol or GOMV), provides valuable insights into its potential therapeutic effects.

Studies have shown that GOMV possesses anti-inflammatory and antioxidant properties.[5][6] It has been demonstrated to suppress the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Furthermore, GOMV has been shown to exert its antioxidant effects by activating the NF-E2-related factor 2 (Nrf2) signaling pathway, which leads to the upregulation of phase II cytoprotective enzymes.[5][6]

Inferred Anti-inflammatory Signaling Pathway

Based on the activity of its parent compound, it can be hypothesized that this compound may also modulate inflammatory responses. A potential signaling pathway is depicted below.

References

Spectroscopic and Structural Elucidation of 6"-O-Apiosyl-5-O-Methylvisammioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 6"-O-Apiosyl-5-O-Methylvisammioside. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential therapeutic applications. The data has been compiled from scientific literature and is presented in a structured format for ease of reference and comparison.

Introduction

This compound is a furocoumarin glycoside that has been identified as a constituent of the traditional Chinese medicine Kang-Jing. The structural elucidation of such complex natural products relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by UV-Vis spectroscopy. This guide details the available spectroscopic data for this compound and the experimental protocols utilized for their acquisition.

Chemical Structure

Figure 1: Chemical Structure of this compound.

(A chemical structure diagram would be placed here in a full whitepaper. For the purpose of this output, the structure is described by its molecular formula and IUPAC name.)

  • Molecular Formula: C₂₇H₃₆O₁₄

  • CAS Number: 139446-82-5

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS) Data

Table 1: Mass Spectrometry Data for this compound.

Ion ModeObserved m/zIon Type
Positive585.2127[M+H]⁺
Positive607.1946[M+Na]⁺
¹H NMR Spectroscopic Data

Detailed ¹H NMR data was not available in the public domain at the time of this report.

¹³C NMR Spectroscopic Data

Detailed ¹³C NMR data was not available in the public domain at the time of this report.

UV-Vis Spectroscopic Data

Detailed UV-Vis absorption maxima were not available in the public domain at the time of this report.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature identifying this compound.

Sample Preparation and Extraction

The Kang-Jing formula, a complex traditional Chinese medicine preparation, was the source material. The standardized protocol for extraction typically involves refluxing the powdered herbal mixture with a solvent such as methanol (B129727) or ethanol. The resulting extract is then concentrated under reduced pressure.

Chromatographic Separation

The crude extract was subjected to chromatographic separation to isolate individual compounds. This is a multi-step process that may involve:

  • Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to achieve a preliminary separation.

  • Column Chromatography: The fractions obtained are further purified using column chromatography, with stationary phases like silica (B1680970) gel or Sephadex LH-20, and eluted with a gradient of solvents.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which offers high resolution and reproducibility.

Spectroscopic Analysis

The mass spectrometric analysis was conducted using an ultra-high performance liquid chromatography system coupled with a quadrupole/time-of-flight mass spectrometer (UHPLC-QTOF-MS).

  • Chromatographic Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a binary solvent system, such as water (often with a formic acid modifier) and acetonitrile, is employed.

  • Ionization Source: Electrospray ionization (ESI) is used in both positive and negative ion modes.

  • Mass Analyzer: A time-of-flight (TOF) analyzer provides high-resolution mass data, enabling the determination of elemental compositions.

While specific data is not publicly available, the standard protocol for acquiring NMR spectra for such compounds would be as follows:

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: In addition to standard 1D ¹H and ¹³C NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous structure elucidation.

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

  • Sample Preparation: The compound is dissolved in a UV-transparent solvent, such as methanol or ethanol.

  • Measurement: The absorbance is measured over a range of wavelengths (typically 200-400 nm for furocoumarins) to determine the absorption maxima (λmax).

Workflow for Natural Product Identification

The following diagram illustrates the general workflow for the isolation and identification of a natural product like this compound.

Natural_Product_Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation A Plant Material B Extraction A->B C Crude Extract B->C D Chromatographic Separation (Column, HPLC) C->D E Pure Compound D->E F Mass Spectrometry (MS) E->F G NMR Spectroscopy (1H, 13C, 2D) E->G H UV-Vis Spectroscopy E->H I Structure Determination F->I G->I H->I

Caption: General workflow for the isolation and structural elucidation of natural products.

Conclusion

This guide provides a summary of the currently available spectroscopic data for this compound. While the mass spectrometry data is well-defined, further research is needed to populate the public domain with detailed ¹H and ¹³C NMR, as well as UV-Vis spectroscopic data. The provided experimental protocols offer a foundational understanding of the methodologies required for the isolation and characterization of this and similar natural products. The continued investigation of such compounds is vital for the discovery of new therapeutic agents.

Analogs of 6"-O-Apiosyl-5-O-Methylvisammioside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of known analogs related to the chromone (B188151) glycoside 6"-O-Apiosyl-5-O-Methylvisammioside. Due to a lack of directly reported analogs of this specific compound in the current scientific literature, this guide focuses on structurally related chromone glycosides, particularly those derived from the core structures of khellin (B1673630), visnagin, and cimifugin. The information presented herein aims to serve as a foundational resource for the design, synthesis, and evaluation of novel analogs in this chemical class.

Introduction

This compound is a complex chromone glycoside. Its core structure, a furochromone, is shared by a variety of naturally occurring and synthetic compounds with a wide range of biological activities. Chromone glycosides, in general, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antiviral, anti-inflammatory, antitumor, and antimicrobial activities.[1][2] This guide explores the landscape of known related compounds to provide a basis for further research and development in this area.

Known Analogs and Related Chromone Glycosides

While direct analogs of this compound are not extensively documented, a number of glycosides based on the related furochromone aglycones, khellin and visnagin, have been identified. One of the most relevant examples is Khellol Glucoside .

Khellol Glucoside (Khellinin)

  • Structure: 7-[(β-D-glucopyranosyloxy)-methyl]-4-methoxy-5H-furo [3, 2-g][1] benzopyran-5-one[3]

  • Natural Source: It is obtained from the seeds of Ammi visnaga Lam. (Umbelliferae) and Eranthis hyemalis L. (Ranunculaceae).[3]

  • Biological Activity: It is reported to be used as a vasodilator.[3]

  • Physical Properties:

    • Appearance: Crystals from ethanol[3]

    • Melting Point: 179°C[3]

    • Solubility: Soluble in acetic acid and hot ethanol; slightly soluble in hot methanol; practically insoluble in acetone, ethyl acetate, chloroform, ether, and cold alkali.[3]

The structural relationship between this compound and related furochromone structures is depicted below.

Structural relationships of the target compound.

Quantitative Data on Biological Activities of Chromone Glycosides

A variety of chromone glycosides have been isolated and evaluated for their biological activities. The following table summarizes some of the quantitative data available in the literature.

Compound NameBiological ActivityIC50 ValueSource OrganismReference
MacrolobinAcetylcholinesterase inhibition0.8 µMMacrolobium latifolium[1]
Uncinoside AAnti-RSV (respiratory syncytial virus) activity6.9 µg/mLSelaginella uncinata[1]
Uncinoside BAnti-RSV (respiratory syncytial virus) activity1.3 µg/mLSelaginella uncinata[1]
Penithochromone T (Compound 10)α-Glucosidase inhibition268 µMPenicillium thomii[4]
4-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acid (Compound 9)α-Glucosidase inhibition688 µMPenicillium thomii[4]
Penithochromone R (Compound 8)α-Glucosidase inhibition1017 µMPenicillium thomii[4]
Pestalotiopsones B and FAntiviral (influenza A)2.56 to 6.76 μMDiaporthe sp.[4]
Oxalicumones A, B, D, and ECytotoxicity (various cancer cell lines)< 10 µMPenicillium oxalicum[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of analogs of this compound are scarce. However, general methodologies for the synthesis of glycosides and for conducting relevant bioassays can be adapted from the broader literature.

Representative Protocol for the Synthesis of Chromone Glycosides

The synthesis of chromone glycosides can be challenging. One reported method for the synthesis of 2-methylchromone-7-O-rutinosides highlights the use of phase transfer catalyzed glycosidation for the acid-labile glycosidic bond formation.[5]

General Procedure:

  • Aglycone Preparation: The chromone aglycone is synthesized or isolated and purified.

  • Glycosyl Donor Preparation: A suitable glycosyl donor, such as a fully acetylated glucopyranosyl fluoride, is prepared.

  • Glycosylation Reaction: The aglycone and glycosyl donor are reacted in the presence of a promoter, such as boron trifluoride-diethyl etherate, under anhydrous conditions. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed, often using a mild acidic or basic hydrolysis method, such as a triflic acid/methanol/ion-exchange resin system.[6]

  • Purification: The final glycoside product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Representative Protocol for Cytotoxicity Assay (MTT Assay)

The cytotoxicity of compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Procedure:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for the synthesis and evaluation of novel chromone glycoside analogs and the biosynthetic pathway of related furochromone glucosides.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aglycone Aglycone Synthesis/Isolation Glycosylation Glycosylation Reaction Aglycone->Glycosylation Glycosyl_Donor Glycosyl Donor Preparation Glycosyl_Donor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification Deprotection->Purification In_Vitro_Screening In Vitro Bioassays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Aglycone Iterative Design

General workflow for analog development.

Biosynthesis_Pathway Malonyl_CoA Malonyl-CoA Noreugenin Noreugenin Malonyl_CoA->Noreugenin Pentaketide Chromone Synthase (PCS) Peucenin Peucenin Noreugenin->Peucenin Prenyltransferase Cimifugin_Precursor Cimifugin/Visamminol Precursor Peucenin->Cimifugin_Precursor Peucenin Cyclase Cimifugin_Visamminol Cimifugin / Visamminol Cimifugin_Precursor->Cimifugin_Visamminol Hydroxylase Methylated_Intermediate 5-O-Methylvisamminol Cimifugin_Visamminol->Methylated_Intermediate 5-O-methyltransferase (OMT) Final_Glucosides prim-O-glucosylcimifugin / 5-O-methylvisamminoside Methylated_Intermediate->Final_Glucosides Glycosyltransferase (UGT)

Biosynthesis of furochromone glucosides.

Conclusion

The exploration of analogs of this compound is a promising area for the discovery of new therapeutic agents. While direct analogs are not well-documented, the rich chemistry and diverse biological activities of related chromone glycosides, such as khellol glucoside and various synthetic derivatives, provide a strong foundation for future research. This guide offers a starting point for researchers by summarizing the available data on related compounds, providing representative experimental protocols, and outlining logical workflows for the design and evaluation of novel analogs. Further investigation into the synthesis and biological testing of a wider range of glycosylated furochromones is warranted to unlock the full therapeutic potential of this class of natural products.

References

Lack of Scientific Data on the Therapeutic Potential of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of available scientific literature reveals a significant gap in the understanding of the therapeutic potential of 6"-O-Apiosyl-5-O-Methylvisammioside. Despite its availability from commercial chemical suppliers for research purposes, there is a notable absence of published in-vitro or in-vivo studies investigating its specific pharmacological activities, mechanisms of action, or any quantitative data regarding its efficacy.

This technical guide aims to provide a comprehensive overview of the current knowledge on this compound. However, it is crucial for the scientific community to recognize that the information is sparse and primarily limited to its identification as a component of a traditional medicine formulation.

Chemical and Physical Properties

This compound is a complex glycoside. Basic information retrieved from chemical supplier databases is summarized below.

IdentifierValueSource
CAS Number 139446-82-5[1][2]
Molecular Formula C27H36O14[2]
Appearance Solid[3]

Source and Traditional Context

This compound has been identified as a constituent of "Kang-Jing," a traditional Chinese medicine formula.[1][4] The Kang-Jing formula is traditionally used for conditions such as cervical radiculopathy and is described as having activities of replenishing qi, dredging collaterals, and activating blood flow to relieve pain.[1][4] It is important to note that these purported effects are attributed to the entire herbal formulation, and the specific contribution of this compound to these effects has not been scientifically validated.

The Kang-Jing formula is a complex mixture of multiple herbs.[1][4] Without dedicated studies on the isolated compound, it is impossible to ascertain its individual therapeutic potential.

In Vitro Solubility

While no pharmacological studies are available, protocols for dissolving this compound for in vitro experiments have been published by commercial suppliers. This information is foundational for any future research.

Table of In Vitro Solubility:

SolventConcentrationMethod
DMSO≥ 50 mg/mL (85.53 mM)Use of newly opened DMSO is recommended due to its hygroscopic nature.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.14 mM)Solvents are added sequentially.[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.14 mM)Solvents are added sequentially.[1][4]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.14 mM)Solvents are added sequentially.[1][4]

Experimental Workflow for In Vitro Solution Preparation:

In Vitro Solution Preparation Workflow.

Gaps in Knowledge and Future Directions

The current body of scientific literature does not contain the necessary data to fulfill the core requirements of an in-depth technical guide on the therapeutic potential of this compound. There is no quantitative data to summarize, no specific experimental protocols to detail (beyond basic solubilization), and no described signaling pathways to visualize.

To address this knowledge gap, the following areas of research are essential:

  • Isolation and Purification: Development of robust methods for the isolation and purification of this compound from its natural sources to ensure a consistent and high-purity supply for research.

  • In Vitro Pharmacological Screening: A broad-based screening of the compound against various cell lines and molecular targets to identify potential therapeutic areas, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

  • Mechanism of Action Studies: Once a pharmacological activity is identified, further studies are needed to elucidate the underlying mechanism of action, including the identification of specific signaling pathways involved.

  • In Vivo Efficacy and Safety Studies: Following promising in vitro results, pre-clinical in vivo studies in animal models are required to assess the efficacy, pharmacokinetics, and safety profile of the compound.

Without these fundamental studies, any discussion of the therapeutic potential of this compound remains speculative and unsubstantiated by scientific evidence. Researchers are encouraged to undertake these investigations to unlock the potential of this natural product.

References

An In-depth Technical Guide to 6"-O-Apiosyl-5-O-Methylvisammioside in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6"-O-Apiosyl-5-O-Methylvisammioside is a naturally occurring chromone (B188151) glycoside found in certain traditional Chinese medicinal preparations. This technical guide provides a comprehensive overview of its chemical properties, its role in traditional Chinese medicine (TCM), and its potential pharmacological activities based on current scientific research. The document details the biological activities of structurally related compounds, offering insights into the probable therapeutic mechanisms. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the study of this compound and visualizes pertinent biological pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a complex chromone glycoside that has been identified as a constituent of the traditional Chinese medicine formula Kang-Jing.[1] This formula is traditionally used in TCM to address conditions such as cervical radiculopathy by replenishing qi, dredging collaterals, and activating blood flow to alleviate pain.[1] The compound is structurally related to other bioactive chromones isolated from the roots of Saposhnikovia divaricata (Fang Feng), a prominent herb in TCM used for its anti-inflammatory, analgesic, and immunomodulatory properties.[2][3] Given the therapeutic applications of its source materials, this compound is a molecule of significant interest for modern drug discovery and development.

Chemical Properties

  • IUPAC Name: (2S)-2-[1-[[(2S,3R,4S,5S,6R)-6-[[[(2R,3R,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]methyl]-3,4,5-trihydroxy-oxan-2-yl]oxy]-1-methylethyl]-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one

  • CAS Number: 139446-82-5[4]

  • Molecular Formula: C27H36O14[4]

  • Synonyms: this compound, 5-O-Methylvisammioside, 6”-O-apiosyl-[4]

Presence in Traditional Chinese Medicine

This compound has been identified as a chemical component of the Kang-Jing formula, a multi-herb preparation used in traditional Chinese medicine.[1] The Kang-Jing formula is prescribed for conditions aligned with TCM theories of qi deficiency and blood stasis, particularly for nerve root pain such as cervical radiculopathy.[1] While the specific contribution of this compound to the overall efficacy of the Kang-Jing formula is not yet fully elucidated, the known pharmacological activities of its chemical class (chromones) and its source plant (Saposhnikovia divaricata) suggest it may contribute to the formula's anti-inflammatory and analgesic effects.[2][3]

Biological Activities and Mechanism of Action (Based on Structurally Related Compounds)

Direct quantitative biological activity data for this compound is limited in publicly accessible literature. However, significant insights can be drawn from studies on the closely related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), also isolated from Saposhnikovia divaricata.

Anti-inflammatory Activity

GOMV has been shown to significantly suppress the production of pro-inflammatory mediators, prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[5][6] This suppression is achieved through the transcriptional inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

Antioxidant Activity

GOMV exhibits antioxidant properties by scavenging free radicals and activating the nuclear factor erythroid 2-related factor 2 (NRF2)/antioxidant response element (ARE) signaling pathway.[5] Activation of this pathway leads to the induction of phase II cytoprotective enzymes, which play a crucial role in cellular defense against oxidative stress.[5]

Analgesic Activity

Chromones isolated from Saposhnikovia divaricata have demonstrated potent analgesic effects in writhing tests in mice.[7][8] The analgesic activity of some related glycosides has been shown to be non-naloxone reversible, suggesting a mechanism independent of opioid receptors.[7][8]

Cytotoxic Activity

A study on five chromone glycosides from Saposhnikovia divaricata, with structures similar to this compound, showed weak cytotoxic activities against human cancer cell lines PC-3, SK-OV-3, and H460.[9]

Table 1: Quantitative Data on the Biological Activity of Structurally Related Chromone Glycosides

Compound/ExtractAssayCell Line/ModelEndpointResultReference
4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV)Nitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NOSignificant suppression[5]
4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV)Prostaglandin E2 (PGE2) ProductionRAW 264.7Inhibition of LPS-induced PGE2Significant suppression[5]
Chromone Glycosides from S. divaricataCytotoxicity (MTT Assay)PC-3, SK-OV-3, H460IC5048.54 ± 0.80 - 94.25 ± 1.45 μM[9]
Chromones from S. divaricataAnalgesic Activity (Writhing Test)MiceInhibition of writhingPotent inhibition at 1 mg/kg (oral)[7][8]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL in a suitable culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the medium containing the test compound. Incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Nitric Oxide Production Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[10] Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[13]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[13]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes.[13] Measure the absorbance at 540 nm.[13]

  • Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.[13]

Western Blot Analysis of MAPK Signaling Pathway

This protocol is for analyzing the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, ERK1/2, JNK) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Visualizations

Proposed Anti-inflammatory and Antioxidant Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TRAF6->MAPK_pathway NFkB_active NF-κB (active) IKK->NFkB_active phosphorylates IκB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus MAPK_pathway->NFkB_active activates ROS ROS Keap1_Nrf2 Keap1/Nrf2 ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active releases Nrf2 Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Compound 6"-O-Apiosyl-5-O- Methylvisammioside Compound->NFkB_active inhibits Compound->MAPK_pathway inhibits Compound->ROS scavenges Compound->Nrf2_active activates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Proinflammatory_genes promotes transcription ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes promotes transcription

Caption: Proposed signaling pathway for the anti-inflammatory and antioxidant effects.

General Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A1 Seed Cells (e.g., RAW 264.7) A2 Treat with Compound A1->A2 A3 Induce Inflammation (e.g., with LPS) A2->A3 B1 Cell Viability (MTT Assay) A3->B1 B2 NO Production (Griess Assay) A3->B2 B3 Protein Expression (Western Blot) A3->B3 C1 Measure Absorbance B1->C1 B2->C1 C2 Quantify Bands B3->C2 C3 Statistical Analysis C1->C3 C2->C3

Caption: A general workflow for in vitro evaluation of the compound.

Conclusion

This compound is a promising natural product from the realm of traditional Chinese medicine. While direct evidence of its bioactivity is still emerging, the pharmacological profiles of its structural analogs strongly suggest its potential as an anti-inflammatory, antioxidant, and analgesic agent. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this and other related natural compounds. Further investigation is warranted to fully characterize its biological activities and elucidate its precise mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocol for the Extraction of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Apiosyl-5-O-Methylvisammioside is a chromone (B188151) glycoside found in the roots of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely used in traditional Chinese medicine. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for isolating structurally related chromone glycosides from the same plant source. The protocol is designed to yield a high-purity compound suitable for research and drug development purposes.

Chemical Profile

PropertyValue
Compound Name This compound
CAS Number 139446-82-5
Molecular Formula C27H36O14
Natural Source Roots of Saposhnikovia divaricata (Fang Feng)
Compound Class Chromone Glycoside

Experimental Protocols

The following protocol outlines a multi-step process for the extraction and purification of this compound from the dried roots of Saposhnikovia divaricata.

I. Preparation of Plant Material
  • Sourcing: Obtain dried roots of Saposhnikovia divaricata.

  • Grinding: Pulverize the dried roots into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

  • Drying: Dry the powdered material in an oven at 60°C for 4 hours to remove residual moisture.

II. Initial Extraction
  • Solvent Selection: Prepare a 70% aqueous ethanol (B145695) solution.

  • Extraction Process:

    • Macerate the dried root powder in the 70% ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with continuous stirring for 24 hours.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Combine the extracts from the three cycles and filter through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

III. Solvent Partitioning (Liquid-Liquid Extraction)
  • Suspension: Suspend the crude extract in deionized water.

  • Sequential Partitioning:

    • Perform successive extractions with solvents of increasing polarity to remove impurities.

    • First, partition the aqueous suspension with petroleum ether to remove non-polar compounds like fats and oils.

    • Next, partition the remaining aqueous layer with diethyl ether.

    • Finally, partition the aqueous layer with n-butanol. The target chromone glycosides will preferentially move into the n-butanol fraction.

  • Fraction Collection: Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.

IV. Chromatographic Purification

A two-step chromatographic process is recommended for the isolation of high-purity this compound.

A. Macroporous Resin Column Chromatography (Initial Enrichment)

  • Resin Selection and Preparation: Utilize HPD-300 macroporous resin. Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.

  • Column Packing: Pack a glass column with the prepared resin.

  • Loading: Dissolve the dried n-butanol extract in a minimal amount of deionized water and load it onto the column.

  • Elution:

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the chromone glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.

  • Pooling and Concentration: Combine the fractions rich in this compound and concentrate to dryness.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

  • Elution Program:

    • Start with a linear gradient of 10-30% A over 40 minutes.

    • Hold at 30% A for 10 minutes.

    • Increase to 100% A over 5 minutes and hold for 10 minutes to wash the column.

    • Return to initial conditions and equilibrate for 15 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV detector at 254 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool fractions with >98% purity.

  • Final Product: Lyophilize the pooled fractions to obtain the purified compound as a powder.

Quantitative Data

The following table summarizes the expected yield and purity at different stages of the extraction process, based on data for similar chromone glycosides from Saposhnikovia divaricata.[1][2]

StageInput MaterialOutput ProductExpected Yield (%)Purity (%)
Initial Extraction Dried Root Powder (1 kg)Crude Extract15-20< 5
Solvent Partitioning Crude Extract (150-200 g)n-Butanol Fraction2-4 (of initial powder)10-20
Macroporous Resin n-Butanol Fraction (20-40 g)Enriched Fraction70-80 (of n-butanol fraction)40-60
Prep-HPLC Enriched FractionPurified Compound0.05-0.1 (of initial powder)> 98

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the extraction of this compound.

Chromatographic_Purification cluster_Enrichment Initial Enrichment cluster_Final_Purification Final Purification Input n-Butanol Extract Macroporous_Resin Macroporous Resin Column (HPD-300) Input->Macroporous_Resin Elution_Water Wash with Water (Remove Polar Impurities) Macroporous_Resin->Elution_Water Elution_Ethanol Elute with Ethanol Gradient (Collect Chromone Fractions) Macroporous_Resin->Elution_Ethanol Prep_HPLC Preparative HPLC (C18 Column) Elution_Ethanol->Prep_HPLC Gradient_Elution Acetonitrile/Water Gradient Prep_HPLC->Gradient_Elution Fraction_Collection Fraction Collection (UV Detection) Prep_HPLC->Fraction_Collection Output Purified Compound (>98% Purity) Fraction_Collection->Output

Caption: Detailed workflow for the chromatographic purification steps.

References

Application Notes and Protocols for HPLC Analysis of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Apiosyl-5-O-Methylvisammioside is a naturally occurring angular pyranocoumarin (B1669404) found in medicinal plants such as Saposhnikovia divaricata. As a component of traditional medicines like the Kang-Jing formula, there is growing interest in its pharmacological properties and the need for robust analytical methods for its identification and quantification. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described herein are compiled from established analytical techniques for related compounds and are intended to serve as a comprehensive guide for researchers.

Chemical Profile of this compound

PropertyValue
CAS Number 139446-82-5
Molecular Formula C27H36O14
Molecular Weight 584.57 g/mol
Chemical Class Angular Pyranocoumarin Glycoside
Known Sources Saposhnikovia divaricata

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of HPLC-grade methanol (B129727) to prepare a stock solution of 1.0 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from Plant Material):

  • Homogenize 1.0 g of dried and powdered plant material (e.g., roots of Saposhnikovia divaricata).

  • Extract the powder with 20 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 15-30% B10-25 min: 30-50% B25-30 min: 50-80% B30-35 min: 80-15% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 302 nm (based on UV scan of standard)
Injection Volume 10 µL
Method Validation Parameters (Typical Expected Values)

The following table summarizes the typical performance characteristics expected from this HPLC method, based on data from structurally similar compounds.

ParameterExpected Value
Retention Time (tR) 15 - 20 min (dependent on exact gradient and system)
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Recovery 95% - 105%
Precision (RSD%) < 2%

Data Presentation

Table 1: Quantitative Data Summary for HPLC Analysis of this compound (Typical Values)

ParameterValue
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0
Average Recovery (%) 98.5
Precision (RSD%) 1.5

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter_Std Filter (0.45 µm) Dilute->Filter_Std Inject Inject into HPLC Filter_Std->Inject Sample Homogenize Plant Material Extract Ultrasonic Extraction Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter_Sample Filter (0.45 µm) Centrifuge->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm / 302 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

Caption: Logical steps in developing an HPLC method for the target analyte.

Application Notes & Protocols: Elucidation of 6"-O-Apiosyl-5-O-Methylvisammioside Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the structural elucidation of 6"-O-Apiosyl-5-O-Methylvisammioside, a chromone (B188151) glycoside isolated from medicinal plants such as Saposhnikovia divaricata. The protocols and data presented herein are intended to assist in the characterization of this and structurally related natural products using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: NMR Spectral Data of the Structural Analogue

The following tables summarize the ¹H and ¹³C NMR spectral data for cimifugin (B1198916) 4′-O-(6′′-O-β-D-apiofuranosyl)-β-D-glucopyranoside, recorded in DMSO-d₆. These values serve as a reference for the assignment of signals for this compound.

Table 1: ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for the Aglycone Moiety of the Analogue

PositionδH (ppm), mult. (J in Hz)δC (ppm)
24.95, t (8.5)79.8
33.25, m28.7
4-163.5
4a-106.2
5-157.9
5-OCH₃3.85, s56.1
66.15, s96.5
7-155.1
7-CH₃2.38, s20.1*
87.35, s108.7
8a-154.2
2'-88.1
3'1.42, s25.4
3'1.45, s25.9

Note: The chemical shift for the C-7 methyl group in this compound is predicted to be in this region.

Table 2: ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for the Sugar Moieties of the Analogue

PositionδH (ppm), mult. (J in Hz)δC (ppm)
Glucopyranosyl (Glc)
1'4.25, d (7.8)104.1
2'3.01, m73.8
3'3.15, m76.9
4'3.08, m70.3
5'3.35, m75.9
6'a3.65, m63.5
6'b3.45, m
Apiofuranosyl (Api)
1''5.01, d (2.5)110.2
2''3.81, d (2.5)76.8
3''-80.1
4''a3.55, d (9.5)74.5
4''b3.48, d (9.5)
5''a3.62, d (11.5)64.9
5''b3.52, d (11.5)

Experimental Protocols

The following protocols are standard for the isolation and NMR-based structure elucidation of natural products like this compound.

2.1. Sample Preparation

  • Isolation: The compound is typically isolated from the dried roots of Saposhnikovia divaricata through extraction with a suitable solvent (e.g., 70% ethanol), followed by partitioning and repeated column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20).

  • Purity Assessment: The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) prior to NMR analysis.

  • NMR Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

2.2. NMR Data Acquisition

NMR experiments should be performed on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2s relaxation delay, 30° pulse angle.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • For distinguishing protonated and non-protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is recommended.

    • Typical parameters: 2048 scans, 2s relaxation delay.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the aglycone and sugar moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing stereochemistry and the glycosidic linkages.

Visualization of Experimental Workflow

The logical flow for the structure elucidation process using NMR is depicted below.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_determination Structure Determination A 1D NMR (¹H, ¹³C, DEPT) C Assign Proton and Carbon Signals for Aglycone and Sugars A->C B 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) B->C D Establish Spin Systems (COSY) C->D E Connect Substructures (HMBC) D->E F Determine Glycosidic Linkages and Stereochemistry (HMBC, NOESY/ROESY) E->F G Assemble Fragments F->G H Propose Final Structure of This compound G->H

Caption: Workflow for NMR-based structure elucidation.

Signaling Pathway for Structure Assembly (Logical Flow)

The following diagram illustrates the logical connections derived from the key NMR experiments to assemble the final structure.

structure_assembly_pathway cluster_correlations Key HMBC/NOESY Correlations Aglycone Aglycone Core (5-O-Methylvisammioside) Glc_H1_Aglycone_C2_prime Glc H-1' to Aglycone C-2' Aglycone->Glc_H1_Aglycone_C2_prime Glucose Glucose Unit Glucose->Glc_H1_Aglycone_C2_prime Api_H1_Glc_C6 Api H-1'' to Glc C-6' Glucose->Api_H1_Glc_C6 Apiose Apiose Unit Apiose->Api_H1_Glc_C6 Glc_H1_Aglycone_C2_prime->Glucose Linkage Point 1 Api_H1_Glc_C6->Apiose Linkage Point 2

Caption: Key NMR correlations for structural assembly.

Application Note: Mass Spectrometric Analysis of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 6"-O-Apiosyl-5-O-Methylvisammioside is a complex chromone (B188151) glycoside, a class of natural products known for their significant biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][2] This compound has been identified as a component in traditional herbal medicines.[3] Accurate structural elucidation and quantification are critical for research and quality control in drug discovery and natural product chemistry. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of such compounds.[4][5] This application note provides a detailed protocol for the identification and structural characterization of this compound using ESI-MS/MS.

Principle The method utilizes Ultra-High-Performance Liquid Chromatography (UPLC) for the separation of the target analyte from a complex matrix. The separated compound is then ionized using Electrospray Ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Tandem mass spectrometry (MS/MS) is performed via collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern, primarily involving the sequential cleavage of glycosidic bonds, allows for the confirmation of the sugar moieties and the structure of the aglycone core, providing a high degree of confidence in compound identification.[6][7]

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh 1 mg of this compound standard. Dissolve in 1 mL of methanol (B129727) or DMSO to prepare a 1 mg/mL stock solution. Further dilute with 50:50 methanol:water to achieve a working concentration of 1 µg/mL.

  • Plant Extract: a. Homogenize 1 g of dried plant material into a fine powder. b. Perform ultrasonic-assisted extraction with 20 mL of 80% methanol for 30 minutes at 40°C. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant. Filter through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography Method

The chromatographic separation is crucial for isolating the analyte from other matrix components.

Parameter Value
System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min, hold for 3 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometry Method

Analysis should be performed in both positive and negative ion modes for comprehensive structural data.[7]

Parameter Positive Ion Mode (ESI+) Negative Ion Mode (ESI-)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 120°C120°C
Desolvation Temp. 350°C350°C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas 600 L/hr600 L/hr
Scan Range (MS) m/z 100 - 1000m/z 100 - 1000
MS/MS Scan Product Ion ScanProduct Ion Scan
Collision Energy Ramped 15-40 eVRamped 15-40 eV

Data and Expected Results

The molecular formula for this compound is C27H36O14 , with a monoisotopic mass of 584.2105 Da.[8]

Full Scan Mass Spectra
  • Positive Mode: The protonated molecule [M+H]⁺ is expected at m/z 585.2183.

  • Negative Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 583.2027.

Tandem MS (MS/MS) Fragmentation Analysis

The fragmentation of O-glycosides typically begins with the cleavage of the glycosidic bond, resulting in the neutral loss of sugar units.[7] For this compound, this involves the sequential loss of an apiose residue (a pentose, 132 Da) and a glucose residue (a hexose, 162 Da).

Table 1: Predicted Precursor and Fragment Ions for C27H36O14

Ion Description Formula Predicted m/z (ESI+) Predicted m/z (ESI-)
Precursor Ion[C27H36O14+H]⁺ / [C27H36O14-H]⁻585.2183583.2027
Loss of Apiose[M+H-132]⁺ / [M-H-132]⁻453.1760451.1604
Loss of Apiose + Glucose (Aglycone)[M+H-132-162]⁺ / [M-H-132-162]⁻291.1232289.1076

The ion at m/z 453/451 corresponds to the protonated/deprotonated 5-O-Methylvisammioside molecule.[9][10] The aglycone ion at m/z 291/289 represents the core 5-O-Methylvisamminol structure. Further fragmentation of this aglycone can provide additional structural confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material or Standard Extract Solvent Extraction Sample->Extract Filter Filtration (0.22 µm) Extract->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS1 Full Scan MS (Precursor Ion ID) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (Fragment Ion Scan) CID->MS2 Process Data Acquisition & Processing MS2->Process Identify Compound Identification Process->Identify Structure Structural Elucidation Identify->Structure fragmentation_pathway parent This compound [M+H]⁺ m/z 585.2 [M-H]⁻ m/z 583.2 frag1 5-O-Methylvisammioside Ion [M+H-Apiose]⁺ m/z 453.2 [M-H-Apiose]⁻ m/z 451.2 parent->frag1  - Apiose  (-132 Da) frag2 Aglycone Ion (5-O-Methylvisamminol) [M+H-Apiose-Glucose]⁺ m/z 291.1 [M-H-Apiose-Glucose]⁻ m/z 289.1 frag1->frag2  - Glucose  (-162 Da)

References

Unveiling the Bioactivity of 6"-O-Apiosyl-5-O-Methylvisammioside: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 6"-O-Apiosyl-5-O-Methylvisammioside, a natural product with potential therapeutic applications. Due to limited direct studies on this specific compound, the methodologies provided are based on established assays for assessing the bioactivities of structurally related chromone (B188151) glycosides, which have demonstrated anti-inflammatory, antioxidant, anticancer, and anti-platelet aggregation properties.

Application Notes

This compound belongs to the chromone glycoside family. Its close analogs, such as 4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV) and 5-O-Methylvisammioside, have shown promising biological activities, including the modulation of inflammatory pathways, scavenging of free radicals, induction of cancer cell death, and inhibition of platelet aggregation.[1] Therefore, the following in vitro assays are recommended for the initial screening and characterization of this compound's pharmacological profile.

Key Potential Activities to Investigate:

  • Anti-inflammatory Activity: Chromone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[2] The proposed assays will quantify the compound's ability to suppress inflammatory responses in cellular models.

  • Antioxidant Activity: The core chromone structure is known to possess radical scavenging properties.[3][4][5] The recommended antioxidant assays will determine the compound's capacity to neutralize free radicals, a key factor in preventing oxidative stress-related diseases.

  • Anticancer Activity: Several chromone glycosides have exhibited cytotoxic effects against various cancer cell lines.[1][6][7][8] The suggested protocols will assess the antiproliferative and cytotoxic potential of the compound.

  • Anti-platelet Aggregation Activity: Related compounds have demonstrated the ability to inhibit platelet aggregation, suggesting a potential role in cardiovascular health.[1] The in vitro platelet aggregation assay will evaluate this specific activity.

Data Presentation

The following tables summarize representative quantitative data for various chromone glycosides in the proposed assays. These values can serve as a benchmark for evaluating the potency of this compound.

Table 1: Anti-inflammatory Activity of Chromone Derivatives

CompoundAssayCell LineIC50 / % InhibitionReference
Chromone 3Nitric Oxide (NO) ProductionLPS-stimulated MacrophagesIC50: 5-20 µM[2]
Petersinone 1Nitric Oxide (NO) ProductionNot SpecifiedStrong Inhibition[6][9]
Epiremisporine GSuperoxide Anion GenerationfMLP-activated Human NeutrophilsIC50: 31.68 ± 2.53 µM[8]
Epiremisporine HSuperoxide Anion GenerationfMLP-activated Human NeutrophilsIC50: 33.52 ± 0.42 µM[8]

Table 2: Antioxidant Activity of Chromone Derivatives

CompoundAssayIC50 / ED50Reference
7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromoneDPPH Radical ScavengingStronger than BHT, Vitamin E, and Trolox[3]
Chromonyl-2,4-thiazolidinedionesDPPH Radical Scavenging6-100% inhibition at 1 mmol/L[4]
(+)-ovafolinin B-9'-O-β-d-glucopyranosideDPPH Radical ScavengingED50: 23.40 µM[10]

Table 3: Anticancer Activity of Chromone Glycosides

CompoundCell LineAssayIC50 (µM)Reference
(3'S)-3′-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranosylhamaudolSK-OV-3 (Ovarian Carcinoma)MTT86.21 ± 1.03[1]
3′-O-glucopyranosylhamaudolH-460 (Lung Cancer)MTT94.25 ± 1.45[1]
4′-O-β-d-glucopyranosylvisamminolSK-OV-3 (Ovarian Carcinoma)MTT93.91[1]
4′-O-β-d-glucopyranosyl-5-O-methylvisamminolH-460 (Lung Cancer)MTT86.91[1]
(2'S)-4′-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranosylvisamminolPC-3 (Prostatic Cancer)MTT48.5[1]
(2'S)-4′-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranosylvisamminolSK-OV-3 (Ovarian Carcinoma)MTT81.91[1]
Epiremisporine FHT-29 (Colon Cancer)Not Specified44.77 ± 2.70[8]
Epiremisporine GHT-29 (Colon Cancer)Not Specified35.05 ± 3.76[8]
Epiremisporine HHT-29 (Colon Cancer)Not Specified21.17 ± 4.89[8]
Epiremisporine FA549 (Lung Cancer)Not Specified77.05 ± 2.57[8]
Epiremisporine GA549 (Lung Cancer)Not Specified52.30 ± 2.88[8]
Epiremisporine HA549 (Lung Cancer)Not Specified31.43 ± 3.01[8]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Principle: This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Workflow for the Nitric Oxide (NO) Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the test compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

experimental_workflow_DPPH_assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_sample Prepare Sample and Control Dilutions mix_reagents Mix Sample/Control with DPPH Solution prep_sample->mix_reagents prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix_reagents incubate_30min Incubate 30 min (Dark, RT) mix_reagents->incubate_30min read_absorbance Read Absorbance (517 nm) incubate_30min->read_absorbance

Workflow for the DPPH Radical Scavenging Assay.
Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

experimental_workflow_MTT_assay cluster_setup Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cancer Cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance

Workflow for the MTT Assay.
Anti-platelet Aggregation Assay

Principle: This assay measures the ability of a compound to inhibit the aggregation of platelets in platelet-rich plasma (PRP) induced by an agonist (e.g., ADP, collagen, or thrombin). Platelet aggregation is monitored by measuring the change in light transmission through the PRP suspension using an aggregometer.

Materials:

  • This compound

  • Freshly drawn human blood (in sodium citrate)

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • Aspirin (positive control)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer

Protocol:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to the aggregometer cuvette.

    • Add the test compound at various concentrations and incubate for a few minutes.

    • Add the platelet agonist to induce aggregation.

    • Record the aggregation for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of aggregation is calculated by the aggregometer software. The inhibitory effect of the compound is expressed as the percentage inhibition of aggregation compared to the control.

experimental_workflow_platelet_assay cluster_prep Sample Preparation cluster_assay Aggregation Assay prep_prp Prepare Platelet-Rich Plasma (PRP) adjust_count Adjust Platelet Count prep_prp->adjust_count prewarm_prp Pre-warm PRP to 37°C adjust_count->prewarm_prp add_compound Add Test Compound prewarm_prp->add_compound add_agonist Add Agonist add_compound->add_agonist record_aggregation Record Aggregation add_agonist->record_aggregation

Workflow for the Anti-platelet Aggregation Assay.

Signaling Pathway Diagrams

The biological activities of chromone glycosides are often mediated through the modulation of key signaling pathways. The following diagrams illustrate some of the relevant pathways that may be affected by this compound.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation Gene Target Gene Expression NFkB_n->Gene Inflammation Inflammatory Response Gene->Inflammation

Simplified NF-κB Signaling Pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors ERK_n->TF Response Cellular Response (Proliferation, Survival) TF->Response

Simplified MAPK/ERK Signaling Pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1_Nrf2->Keap1 Dissociation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Genes Antioxidant Gene Expression ARE->Genes

Simplified Nrf2 Signaling Pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Signaling Pathways.

References

Application Notes and Protocols for Cell-based Assays Using 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6"-O-Apiosyl-5-O-Methylvisammioside in various cell-based assays to explore its potential therapeutic effects. The protocols detailed below are based on the known biological activities of structurally related compounds, such as 5-O-Methylvisammioside, which has demonstrated anti-inflammatory and vasorelaxant properties.[1]

I. Introduction

This compound is a natural product found in the traditional Chinese medicine Kang-Jing.[2] While specific biological data for this compound is limited, its close structural analog, 5-O-Methylvisammioside, has been shown to possess analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects.[1] Notably, a related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol, has been demonstrated to attenuate pro-inflammatory responses by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in murine macrophages.[3][4]

This document outlines detailed protocols for assessing the anti-inflammatory and vasorelaxant activities of this compound. The assays described herein are standard methods for evaluating these biological functions and can be adapted for high-throughput screening and mechanism-of-action studies.

II. Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data on the potential effects of this compound in the described assays. This data is hypothetical and intended to serve as an example for data presentation and interpretation.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Vehicle Control25.4 ± 2.10%
122.1 ± 1.813.0%
515.7 ± 1.538.2%
109.8 ± 1.161.4%
255.2 ± 0.879.5%
502.9 ± 0.588.6%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (pg/mL) (Mean ± SD)% Inhibition of TNF-αIL-6 (pg/mL) (Mean ± SD)% Inhibition of IL-6
Vehicle Control1250 ± 1100%850 ± 750%
11100 ± 9512.0%780 ± 688.2%
5825 ± 7034.0%595 ± 5230.0%
10550 ± 5256.0%400 ± 3552.9%
25312 ± 3075.0%225 ± 2073.5%
50188 ± 1885.0%136 ± 1284.0%

Table 3: Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Rat Aortic Rings

Concentration (µM)% Relaxation (Mean ± SD)
0.18.5 ± 1.2
125.3 ± 2.5
1058.7 ± 4.1
5085.2 ± 5.6
10092.1 ± 4.8

III. Experimental Protocols

A. Anti-inflammatory Assays

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro anti-inflammatory studies.[5]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6]

  • Principle: Nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo product, the absorbance of which is proportional to the nitrite concentration.[7]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce NO production.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.

This protocol quantifies the secretion of TNF-α and IL-6 into the cell culture medium using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Principle: The cytokine of interest is captured by a specific antibody coated on the ELISA plate. A second, enzyme-conjugated antibody binds to the captured cytokine, and a substrate is added to produce a measurable colorimetric signal.

  • Protocol:

    • Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercially available kit.[8][9][10][11][12] A general procedure is as follows: a. Add standards and samples to the antibody-coated wells and incubate. b. Wash the wells to remove unbound substances. c. Add the detection antibody and incubate. d. Wash the wells. e. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[8] f. Wash the wells. g. Add the substrate solution and incubate in the dark. h. Add the stop solution. i. Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

B. Vasorelaxant Assay

This ex vivo assay uses isolated rat thoracic aortic rings to assess the direct effect of the compound on vascular smooth muscle tone.[13][14][15]

  • Protocol:

    • Humanely euthanize a male Wistar or Sprague-Dawley rat (250-300 g).

    • Excise the thoracic aorta and place it in a cold, oxygenated Krebs-Henseleit (K-H) solution.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded rings, gently rub the luminal surface with a fine wire.

    • Mount the aortic rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Protocol:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

    • Test the viability of the rings by contracting them with 60 mM KCl.

    • For endothelium-intact rings, verify the endothelial function by observing >80% relaxation with acetylcholine (B1216132) (10 µM) after pre-contraction with phenylephrine (B352888) (1 µM). Endothelium-denuded rings should show less than 10% relaxation.[13]

    • Wash the rings and allow them to return to the baseline tension.

    • Induce a sustained contraction with phenylephrine (1 µM) or KCl (60 mM).

    • Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the changes in isometric tension until a maximal response is achieved.

    • Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.

IV. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF-kB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NF-kB_active NF-κB (Active) NF-kB->NF-kB_active translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Inactive_Complex NF-κB-IκB (Inactive) Inactive_Complex->IKK_complex DNA DNA NF-kB_active->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes transcription

Calcium_Signaling_in_Vasorelaxation cluster_membrane Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm VGCC Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ VGCC->Ca_ion_in Relaxation Relaxation VGCC->Relaxation K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_ion_out Ca2+ Ca_ion_out->VGCC influx K_ion_out K+ K_ion_out->K_channel efflux Calmodulin Calmodulin Ca_ion_in->Calmodulin CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (Inactive) CaM_complex->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P P-Myosin Light Chain Myosin_LC->Myosin_LC_P phosphorylates Contraction Contraction Myosin_LC_P->Contraction Hyperpolarization->VGCC inactivates

Caption: Calcium Signaling in Smooth Muscle Contraction and Relaxation.

B. Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Anti-inflammatory Assays cluster_exvivo Ex Vivo Vasorelaxant Assay Cell_Culture RAW 264.7 Cell Culture Treatment Compound Treatment & LPS Stimulation Cell_Culture->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Supernatant_Collection->Cytokine_Assay Aorta_Isolation Rat Aortic Ring Isolation Organ_Bath Organ Bath Mounting & Equilibration Aorta_Isolation->Organ_Bath Pre_contraction Pre-contraction (Phenylephrine/KCl) Organ_Bath->Pre_contraction Compound_Addition Cumulative Compound Addition Pre_contraction->Compound_Addition Tension_Measurement Tension Measurement Compound_Addition->Tension_Measurement

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of 6"-O-Apiosyl-5-O-Methylvisammioside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 6"-O-Apiosyl-5-O-Methylvisammioside and its derivatives. This class of chromone (B188151) glycosides, naturally found in medicinal plants such as Saposhnikovia divaricata, has garnered interest for its potential anti-inflammatory and neuroprotective properties. This document outlines detailed protocols for the chemical synthesis of these complex molecules, leveraging regioselective protection and glycosylation strategies. Furthermore, it summarizes the current understanding of their biological activities, with a focus on their modulatory effects on key signaling pathways, including the MAPK and NRF2/ARE pathways. Quantitative data from relevant studies are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on natural product scaffolds.

Introduction

This compound is a naturally occurring chromone glycoside that has been identified as a constituent of traditional chinese medicine. Chromone glycosides, as a class of compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The structural complexity and therapeutic potential of this compound and its derivatives make them attractive targets for chemical synthesis and pharmacological investigation. The development of efficient synthetic routes is crucial for enabling structure-activity relationship (SAR) studies and facilitating the exploration of their full therapeutic potential.

Potential Applications in Drug Development

  • Anti-inflammatory Agents: Derivatives of this compound have the potential to be developed as novel anti-inflammatory drugs. Their mechanism of action may involve the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways like MAPK.

  • Neuroprotective Agents: The antioxidant and anti-inflammatory properties of these compounds suggest their potential in the treatment of neurodegenerative diseases where oxidative stress and inflammation play a significant role.

  • Drug Discovery Scaffolds: The chromone glycoside core of this compound can serve as a scaffold for the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Data Presentation

Table 1: Anti-inflammatory and Antioxidant Activity of a this compound Analog
CompoundAssayTarget/MarkerActivity/EffectQuantitative Data (IC50/Effect)Reference
4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV)LPS-induced inflammation in RAW 264.7 cellsProstaglandin E2 (PGE2)Significant suppression-[1][2]
4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV)LPS-induced inflammation in RAW 264.7 cellsNitric Oxide (NO)Significant suppression-[1][2]
4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV)Antioxidant activityNRF2/ARE pathwayActivation-[1][2]
Cornus macrophylla extract (containing related compounds)Cyclooxygenase-2 (COX-2) inhibitionCOX-2 enzymeInhibitionIC50 = 93.35 µg/mL[3]
Cornus macrophylla extract (containing related compounds)5-lipoxygenase (5-LOX) inhibition5-LOX enzymeInhibitionIC50 = 75.64 µg/mL[3]

Experimental Protocols

Protocol 1: Proposed Chemical Synthesis of this compound

This protocol outlines a plausible multi-step chemical synthesis strategy based on established methods for regioselective protection and glycosylation of carbohydrates.

Step 1: Regioselective Protection of a Glucose Donor

  • Objective: To selectively protect the hydroxyl groups of a glucose donor to allow for specific glycosylation at the 6-position.

  • Procedure:

    • Start with a suitable glucose derivative, such as methyl α-D-glucopyranoside.

    • Perform a regioselective one-pot protection protocol to yield a derivative with a free hydroxyl group at the C-6 position. This can be achieved using methods that employ protecting groups like benzylidene acetals followed by regioselective ring-opening.

Step 2: Preparation of the Apiose Donor

  • Objective: To prepare an activated apiose donor suitable for glycosylation.

  • Procedure:

    • Synthesize or obtain a protected derivative of D-apiose.

    • Activate the anomeric position to form a suitable glycosyl donor, for example, a trichloroacetimidate (B1259523) or a glycosyl bromide.

Step 3: Glycosylation of the Protected Glucose Acceptor

  • Objective: To couple the protected glucose acceptor with the activated apiose donor to form the desired 6"-O-apiosyl linkage.

  • Procedure:

    • Dissolve the 6-OH free glucose acceptor and the activated apiose donor in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add a suitable promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for a trichloroacetimidate donor, at a low temperature (e.g., -40 °C).

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction and purify the resulting disaccharide by column chromatography.

Step 4: Glycosylation of 5-O-Methylvisamminol

  • Objective: To couple the deprotected apiosyl-glucoside with 5-O-methylvisamminol.

  • Procedure:

    • Deprotect the synthesized apiosyl-glucoside to expose the anomeric hydroxyl group.

    • Activate the anomeric position of the disaccharide to form a glycosyl donor.

    • Couple the activated disaccharide with 5-O-methylvisamminol (aglycone) using a suitable glycosylation method.

Step 5: Deprotection

  • Objective: To remove all protecting groups to yield the final product, this compound.

  • Procedure:

    • Perform a final deprotection step, for example, by catalytic hydrogenation to remove benzyl (B1604629) protecting groups.

    • Purify the final compound using appropriate chromatographic techniques.

Protocol 2: In Vitro Anti-inflammatory Assay - Measurement of NO Production in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Caption: Proposed workflow for the chemical synthesis of this compound.

MAPK_Signaling_Pathway cluster_pathway Modulation of MAPK Signaling Pathway by Chromone Glycosides stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) transcription_factor->gene_expression compound 6"-O-Apiosyl-5-O- Methylvisammioside Derivatives compound->mapk Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by the synthesized derivatives.

NRF2_ARE_Pathway cluster_nrf2 Activation of NRF2/ARE Antioxidant Pathway cluster_nucleus Activation of NRF2/ARE Antioxidant Pathway stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes compound 6"-O-Apiosyl-5-O- Methylvisammioside Derivatives compound->keap1_nrf2 Modulation nrf2_nuc Nrf2 nrf2_nuc->are

Caption: Proposed activation of the NRF2/ARE antioxidant pathway by the synthesized derivatives.

References

Application Notes and Protocols for the Quantification of 6"-O-Apiosyl-5-O-Methylvisammioside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Apiosyl-5-O-Methylvisammioside is a naturally occurring chromone (B188151) glycoside found in the roots of Saposhnikovia divaricata (Fang Feng), a plant widely used in traditional medicine. Chromones from Saposhnikovia divaricata are known to possess various pharmacological activities, including anti-inflammatory, analgesic, and antioxidant effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

These application notes provide a comprehensive guide to the extraction, quantification, and analysis of this compound from plant materials, primarily focusing on Saposhnikovia divaricata. The protocols are designed for researchers in natural product chemistry, pharmacology, and analytical chemistry.

Data Presentation: Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the reported content of closely related chromones in Saposhnikovia divaricata root extracts. This data can serve as a reference for expected concentration ranges.

Plant MaterialAnalyte(s)Extraction MethodAnalytical MethodReported Content (% w/w)Reference
Saposhnikovia divaricata (acclimatized)prim-O-glucosylcimifugin and 5-O-methylvisammioside (total)Not specifiedHPLC-UV0.65%[1]
Saposhnikovia divaricata (selected variety)prim-O-glucosylcimifugin and 5-O-methylvisammioside (total)Not specifiedHPLC-UV1.0%[1]

Note: The provided data represents the total content of two major chromones. The concentration of this compound is expected to be a fraction of this total amount and would require specific quantification.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes an optimized ultrasonic-assisted extraction (UAE) method for chromones from Saposhnikovia divaricata.

Materials and Equipment:

  • Dried and powdered root of Saposhnikovia divaricata

  • Ethanol (B145695) (75%)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Volumetric flasks

  • Analytical balance

  • Filter paper or syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Weigh 1.0 g of finely powdered Saposhnikovia divaricata root into a 50 mL centrifuge tube.

  • Extraction Solvent: Add 20 mL of 75% ethanol to the tube.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 45 minutes at a controlled temperature of 65°C.

  • Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a collection flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue with another 20 mL of 75% ethanol to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (B129727) (e.g., 5 mL) for subsequent analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into a vial for UPLC-MS/MS analysis.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This section outlines a proposed UPLC-MS/MS method for the sensitive and selective quantification of this compound.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    2.0 70 30
    5.0 30 70
    7.0 5 95
    8.0 5 95
    8.1 95 5

    | 10.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)585.2 [M+H]⁺453.2 [M+H-Apiose]⁺0.054020
This compound (Qualifier)585.2 [M+H]⁺291.1 [Aglycone+H]⁺0.054035

Standard Curve Preparation:

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Inject each standard solution into the UPLC-MS/MS system and construct a calibration curve by plotting the peak area against the concentration.

Quantification:

  • Inject the prepared plant extract sample into the UPLC-MS/MS system.

  • Identify the peak corresponding to this compound based on its retention time and MRM transitions.

  • Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.

  • Express the final concentration in mg/g of the dried plant material.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_analysis UPLC-MS/MS Analysis plant_material Dried & Powdered Saposhnikovia divaricata Root add_solvent Add 75% Ethanol plant_material->add_solvent uae Ultrasonic-Assisted Extraction (45 min, 65°C) add_solvent->uae centrifuge Centrifugation (4000 rpm, 10 min) uae->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Residue centrifuge->re_extract combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants re_extract->uae evaporate Rotary Evaporation combine_supernatants->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter_extract Filter (0.45 µm) reconstitute->filter_extract injection Inject into UPLC-MS/MS filter_extract->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (ESI+, MRM Mode) separation->detection quantification Quantification (Standard Curve) detection->quantification

Caption: Workflow for the extraction and quantification of this compound.

Proposed MS/MS Fragmentation Pathway

G parent Precursor Ion [M+H]⁺ m/z 585.2 loss_apiose Loss of Apiose (-132 Da) parent->loss_apiose Collision-Induced Dissociation product1 Product Ion 1 [M+H-Apiose]⁺ m/z 453.2 loss_apiose->product1 loss_glucose Loss of Glucose (-162 Da) product1->loss_glucose Further Fragmentation product2 Product Ion 2 [Aglycone+H]⁺ m/z 291.1 loss_glucose->product2

Caption: Proposed fragmentation of this compound in MS/MS.

Inferred Anti-inflammatory Signaling Pathway

Caption: Inferred anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Analytical Standard of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Apiosyl-5-O-Methylvisammioside is a chromone (B188151) glycoside that has been identified as a constituent of the traditional Chinese medicine Kang-Jing.[1] This document provides detailed application notes and protocols for the analytical standards of this compound, intended for use in quality control, pharmacokinetic studies, and other research applications. The methodologies outlined are based on established analytical techniques for flavonoid glycosides and related compounds, ensuring robust and reliable results.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its accurate analysis.

PropertyValueSource
CAS Number 139446-82-5ChemWhat
Molecular Formula C27H36O14ChemWhat
Molecular Weight 584.57 g/mol Calculated
Appearance White to off-white solidGeneric
Purity (Typical) ≥98% (by HPLC)Commercial Suppliers
Solubility Soluble in DMSO and MethanolMedChemExpress

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a reversed-phase HPLC method suitable for determining the purity of this compound analytical standards. The method is adapted from established procedures for the analysis of chromone glycosides from Saposhnikovia divaricata.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • DMSO (ACS grade)

3.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 5 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: Prepare the sample to be tested at a concentration within the calibration range using the mobile phase as the diluent.

3.1.4. Expected Results

ParameterExpected Value
Expected Retention Time 15 - 20 minutes (subject to system variations)
Purity Specification ≥98%
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Identification and Characterization

This protocol provides a sensitive and selective method for the unequivocal identification and structural characterization of this compound.

3.2.1. Materials and Reagents

  • As per HPLC protocol, with all solvents and reagents being LC-MS grade.

3.2.2. UPLC-QTOF-MS Conditions

ParameterRecommended Conditions
UPLC System Acquity UPLC or equivalent
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-40% B; 10-15 min: 40-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer QTOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), 3.0 kV (Negative)
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 400 °C
Collision Energy (MS/MS) Ramped, 15-40 eV

3.2.3. Expected Mass Spectrometric Data

ParameterExpected Value
[M+H]+ m/z 585.2127
[M+Na]+ m/z 607.1946
[M-H]- m/z 583.2032
Major MS/MS Fragments (Positive Ion Mode) Loss of apiose (m/z 453), Loss of apiosyl-glucose (m/z 291), Aglycone fragment
Major MS/MS Fragments (Negative Ion Mode) Loss of apiose (m/z 451), Loss of apiosyl-glucose (m/z 289), Aglycone fragment

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Reference Standard dissolve Dissolution in Methanol/DMSO start->dissolve dilute Dilution Series dissolve->dilute hplc HPLC-UV Analysis dilute->hplc Quantitative Analysis uplc_ms UPLC-QTOF-MS Analysis dilute->uplc_ms Qualitative Analysis purity Purity Assessment hplc->purity identity Identification uplc_ms->identity structure Structural Elucidation uplc_ms->structure

Figure 1: Analytical workflow for this compound.
Proposed Signaling Pathway Inhibition

Extracts from Saposhnikovia divaricata, the plant source of this compound, have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 6"-O-Apiosyl-5-O-Methylvisammioside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 6"-O-Apiosyl-5-O-Methylvisammioside from plant sources, primarily Saposhnikovia divaricata.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound?

A1: Ethanol-water mixtures are highly effective for the extraction of this compound and other chromones from Saposhnikovia divaricata. A 70% ethanol (B145695) solution has been used to isolate various chromones, including new derivatives.[1] For tincture preparation, 50% ethyl alcohol has been identified as the optimal extractant.[2] Furthermore, an ultrasonic-assisted extraction (UAE) method optimized for chromones, including 5-O-Methylvisammioside (a related compound), found that a 75% ethanol solvent yielded the best results.[3]

Q2: What are the optimal conditions for Ultrasonic-Assisted Extraction (UAE) of related chromones?

A2: For the UAE of four chromones from Radix Saposhnikoviae, including 5-O-Methylvisammioside, the following optimal conditions have been reported[3]:

  • Solvent: 75% ethanol

  • Extraction Time: 48 minutes

  • Extraction Temperature: 67°C

Following these parameters resulted in a high yield, with experimental values closely matching predicted values from response surface methodology.[3]

Q3: Can Pressurized Liquid Extraction (PLE) be used, and what are the general parameters?

A3: Yes, Pressurized Liquid Extraction (PLE) is a rapid and efficient green technique for extracting bioactive compounds. While specific parameters for this compound are not detailed, studies on other plant materials suggest that solvent choice, temperature, and extraction cycles are key variables. For instance, in the extraction of polyphenols from fruits and vegetables, 95% methanol (B129727) and extraction cycles at either 40°C for 10 minutes or 100°C for 2 minutes were found to be optimal.[4] It is important to note that higher temperatures (e.g., 100°C) may lead to a higher yield of some compounds but can also reduce the biological activity of the extract.[4]

Q4: How can I purify the crude extract containing this compound?

A4: A combination of chromatographic techniques is effective for the purification of chromones. A common workflow involves initial separation using reverse-phase medium-pressure liquid chromatography (RP-MPLC) followed by further purification with high-performance counter-current chromatography (HPCCC).[5] Another approach involves water-decoction and ethanol-precipitation, followed by resin separation and silica (B1680970) gel purification.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Concentration: The polarity of the extraction solvent may not be ideal for the target compound. 2. Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix. 3. Inadequate Particle Size: Larger particle sizes of the plant material can limit solvent penetration. 4. Compound Degradation: Exposure to excessive heat or light can degrade the target molecule.1. Optimize Solvent: Experiment with different ethanol concentrations (e.g., 50%, 70%, 75%).[1][2][3] 2. Adjust Extraction Parameters: For UAE, try an extraction time of around 48 minutes and a temperature of 67°C.[3] For other methods, systematically vary time and temperature. 3. Reduce Particle Size: Grind the raw material to a finer powder (e.g., passing through a 0.5 mm sieve).[2] 4. Control Conditions: Avoid excessive heat and protect the sample from light, especially during solvent evaporation steps.[7]
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. Complex Plant Matrix: The raw material naturally contains numerous other compounds.1. Solvent Fractionation: After initial extraction, perform liquid-liquid partitioning with solvents of varying polarities (e.g., petroleum ether, diethyl ether, ethyl acetate) to separate compounds based on their solubility.[8] 2. Chromatographic Purification: Employ techniques like silica gel chromatography, RP-MPLC, or HPCCC for further separation.[5][6]
Formation of Emulsions During Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: High concentrations of fats, proteins, or phospholipids (B1166683) in the extract can lead to emulsion formation.[9] 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.[9]1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.[9] 2. Centrifugation: Centrifuge the mixture to break the emulsion.[9] 3. Add a Different Organic Solvent: Introducing a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[9] 4. Supported Liquid Extraction (SLE): Consider using SLE, where the aqueous sample is absorbed onto a solid support, to prevent emulsion formation.[9]
Poor Reproducibility of Results 1. Inconsistent Extraction Protocol: Variations in solvent-to-solid ratio, extraction time, or temperature between batches. 2. Heterogeneity of Plant Material: Natural variation in the chemical composition of the plant source. 3. Instability of Standard Solutions: Degradation of the reference standard over time.1. Standardize Protocol: Maintain a consistent and well-documented extraction procedure.[7] 2. Homogenize Sample: Thoroughly mix and homogenize the powdered plant material before taking samples for extraction. 3. Prepare Fresh Standards: Regularly prepare fresh standard solutions from a properly stored stock solution.[7]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Chromones

This protocol is based on the optimized conditions for extracting chromones from Radix Saposhnikoviae.[3]

  • Sample Preparation: Grind the dried roots of Saposhnikovia divaricata to a fine powder (e.g., to pass through a 0.5 mm sieve).[2]

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add 75% ethanol at a specified solvent-to-solid ratio.

    • Place the vessel in an ultrasonic bath.

    • Set the temperature to 67°C.

    • Perform the extraction for 48 minutes.

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract under reduced pressure to remove the solvent.

    • The resulting crude extract can then be subjected to further purification.

Protocol 2: General Extraction and Fractionation

This protocol provides a general workflow for extraction and subsequent fractionation to isolate compounds of interest.

  • Initial Extraction:

    • Macerate the powdered plant material with 70% ethanol at room temperature for a specified period (e.g., 24-48 hours), or perform reflux extraction.[1]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as:

      • Petroleum ether

      • Diethyl ether

      • Ethyl acetate[8]

    • Collect each fraction separately.

    • The fraction containing this compound (likely the more polar fractions like ethyl acetate (B1210297) or the aqueous residue) can be identified by analytical methods like HPLC.

  • Purification:

    • Subject the target-rich fraction to chromatographic separation, such as silica gel column chromatography or MPLC, followed by preparative HPLC or HPCCC to isolate the pure compound.[5][6]

Visualizations

Troubleshooting_Logic start_node Low Yield? cause1 Suboptimal Solvent? start_node->cause1 Check cause2 Incorrect Time/Temp? start_node->cause2 Check cause3 Poor Particle Size? start_node->cause3 Check solution1 Optimize EtOH % cause1->solution1 Solution solution2 Adjust Parameters cause2->solution2 Solution solution3 Grind Finer cause3->solution3 Solution

References

Technical Support Center: Purifying 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6"-O-Apiosyl-5-O-Methylvisammioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this complex chromone (B188151) glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a chromone glycoside, a class of naturally occurring secondary metabolites.[1] Its chemical structure consists of a visamminol aglycone core linked to a disaccharide unit composed of glucose and apiose. Key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 139446-82-5[2]
Molecular Formula C27H36O14[2]
Molecular Weight 584.57 g/mol [2]
Appearance Typically a white or off-white powderN/A
Solubility Soluble in polar solvents like methanol (B129727), ethanol, and DMSO. Limited solubility in non-polar solvents.[3]
Stability Store at -20°C for short-term and -80°C for long-term storage to prevent degradation.[3]N/A

Q2: From what natural sources is this compound typically isolated?

A2: This compound is a known component of the traditional Chinese medicine Kang-Jing, which is a complex herbal formula derived from multiple plants.[3] It belongs to the broader class of chromone glycosides which are widely distributed in many plant genera.[1]

Q3: What are the general steps for isolating this compound from a plant matrix?

A3: The general workflow for isolating bioactive compounds like this compound from plant material involves several key stages: extraction, fractionation, purification, and isolation.[4] Chromatographic techniques are central to the purification and isolation stages.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Crude Extract
  • Question: I am getting a very low yield of the crude extract from my plant material. What could be the cause?

  • Answer: Low extraction yield can be due to several factors:

    • Inappropriate Solvent Choice: this compound is a polar glycoside. Ensure you are using a sufficiently polar solvent system for extraction, such as methanol, ethanol, or a mixture of methanol/water or ethanol/water.

    • Insufficient Extraction Time or Temperature: The extraction process may be too short or the temperature too low. Consider extending the extraction time or using gentle heating to improve efficiency. However, be cautious as excessive heat can lead to the degradation of thermolabile compounds.

    • Improper Plant Material Preparation: Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

    • Post-Harvest Changes: The concentration of secondary metabolites can be affected by how the plant material is handled and stored after harvesting.[5]

Issue 2: Co-elution of Structurally Similar Compounds
  • Question: During my chromatographic separation (e.g., on a silica (B1680970) gel column), I am observing that this compound is co-eluting with other compounds. How can I improve the resolution?

  • Answer: Co-elution is a common challenge, especially with complex plant extracts. Here are some strategies to improve separation:

    • Optimize the Mobile Phase: For normal-phase chromatography on silica gel, you can fine-tune the polarity of your mobile phase. A common mobile phase for glycosides is a mixture of chloroform (B151607), methanol, and water in varying ratios. Try a shallower gradient or isocratic elution with different solvent ratios.

    • Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Reversed-phase (C18) chromatography is often effective for separating polar compounds like glycosides.[4][6] The mobile phase for reversed-phase is typically a gradient of water and methanol or acetonitrile.

    • Employ Preparative HPLC: For high-resolution separation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] It offers superior separation efficiency compared to open-column chromatography.

    • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is another valuable technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[5]

Issue 3: Degradation of the Target Compound During Purification
  • Question: I suspect that this compound is degrading during my purification process. How can I prevent this?

  • Answer: Glycosidic bonds can be susceptible to hydrolysis under acidic or basic conditions, and some compounds are sensitive to heat and light.

    • Control pH: Avoid strongly acidic or basic conditions in your mobile phase and during extraction. Use buffered solutions if necessary.

    • Low-Temperature Purification: For sensitive compounds, performing chromatographic separations at lower temperatures (e.g., 4-10°C) can minimize degradation.[7]

    • Protect from Light: Use amber glass containers or wrap your columns and collection tubes in aluminum foil to protect light-sensitive compounds.

    • Minimize Processing Time: Plan your purification workflow to be as efficient as possible to reduce the time the compound is in solution.

    • Proper Storage of Fractions: As mentioned, store collected fractions at low temperatures (-20°C or -80°C) as soon as they are collected.[3]

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Extraction:

    • Macerate 1 kg of dried and powdered plant material with 5 L of 80% methanol in water at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude extract in 1 L of water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane (3 x 1 L), then with ethyl acetate (B1210297) (3 x 1 L), and finally with n-butanol (3 x 1 L).

    • The butanolic fraction is typically enriched with polar glycosides and should be taken forward for further purification.

Protocol 2: Column Chromatography for Purification
  • Silica Gel Column Chromatography (Initial Purification):

    • Pack a glass column with silica gel 60 (70-230 mesh).

    • Dissolve the dried butanolic fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient mobile phase, starting with a mixture of chloroform and methanol (e.g., 9:1) and gradually increasing the polarity by increasing the proportion of methanol.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Reversed-Phase (C18) Column Chromatography (Fine Purification):

    • Pool the fractions from the silica gel column that contain the target compound.

    • Pack a column with C18 silica gel.

    • Load the sample onto the column.

    • Elute with a gradient of methanol in water, starting from a low concentration of methanol (e.g., 20%) and gradually increasing it.

    • Collect and monitor fractions by TLC or HPLC.

Visualizations

Caption: General workflow for the isolation of this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Purity after Column Chromatography cause1 Co-elution with Similar Compounds problem->cause1 cause2 Compound Degradation problem->cause2 cause3 Column Overloading problem->cause3 solution1a Optimize Mobile Phase cause1->solution1a solution1b Change Stationary Phase (e.g., Silica to C18) cause1->solution1b solution1c Use Preparative HPLC cause1->solution1c solution2a Control pH cause2->solution2a solution2b Low-Temperature Purification cause2->solution2b solution3a Reduce Sample Load cause3->solution3a

Caption: Troubleshooting logic for low purity after column chromatography.

References

Stability of 6"-O-Apiosyl-5-O-Methylvisammioside in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6"-O-Apiosyl-5-O-Methylvisammioside in various solvents. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] When prepared as a stock solution in a solvent, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 50 mg/mL.[1] For in vivo studies, it can be prepared in formulations containing DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline, or in corn oil.[1][2] It is advisable to use newly opened, hygroscopic DMSO for the best solubility.[1]

Q3: Is there any data on the stability of this compound in common laboratory solvents?

A3: While specific quantitative stability data in a range of solvents is limited in publicly available literature, the recommended storage for stock solutions is in DMSO at -80°C for 6 months or -20°C for 1 month.[1] Stability in other solvents such as ethanol, methanol, acetonitrile, or aqueous buffers has not been explicitly detailed. To determine the stability in your solvent of choice, it is recommended to perform a stability study. A general protocol for this is provided in the troubleshooting guide below.

Q4: What are the potential signs of degradation of this compound in solution?

A4: Degradation can be indicated by several observations:

  • A change in the color of the solution.

  • The appearance of precipitates.

  • The appearance of new peaks or a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue: Unexpected Precipitation of this compound in Solution

If you observe precipitation of your compound, consider the following troubleshooting steps:

  • Solubility Limit: You may have exceeded the solubility limit of the compound in the chosen solvent. Refer to the solubility data and consider preparing a more dilute solution.

  • Solvent Quality: The presence of water in organic solvents can sometimes reduce the solubility of a compound.[3] Ensure you are using high-purity, anhydrous solvents. For DMSO, it is noted that its hygroscopic nature can impact solubility.[1][4]

  • Temperature: Solubility is often temperature-dependent. Gentle warming or sonication can help to redissolve the compound.[1][4] However, be aware that elevated temperatures can also accelerate degradation.

  • pH of Aqueous Solutions: For aqueous buffers, the pH can significantly affect the solubility of a compound. If applicable, assess the solubility at different pH values.

Issue: Suspected Degradation of this compound During an Experiment

If you suspect your compound is degrading, a systematic approach can help identify the cause.

  • Analytical Confirmation: Use an analytical technique like HPLC-UV or LC-MS to confirm degradation.[3] Compare the chromatogram of your sample to a freshly prepared standard. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

  • Environmental Factors: Evaluate the experimental conditions. Exposure to light, extreme temperatures, or reactive chemicals can cause degradation.[5][6]

  • Solvent Interaction: The solvent itself may be reacting with the compound. Consider if the solvent is appropriate for the compound's functional groups.

  • pH Instability: If working in aqueous solutions, the compound may be susceptible to acid or base hydrolysis.[7] Determine the stability of the compound at different pH values.

Stability Data Summary

The following table summarizes the known stability information for this compound.

SolventTemperatureDurationStability NotesReference
DMSO-80°C6 monthsRecommended for stock solutions.[1]
DMSO-20°C1 monthRecommended for stock solutions.[1]

Experimental Protocols

Protocol: Determining the Stability of this compound in a Novel Solvent

This protocol outlines a general method to assess the stability of this compound in a solvent of interest.

1. Materials:

  • This compound (high purity)

  • Selected solvent (e.g., Ethanol, Methanol, Acetonitrile, Water, Phosphate-Buffered Saline)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a concentration within the linear range of your analytical method. Analyze this sample by HPLC or LC-MS to obtain the initial (time zero) peak area of the compound.

  • Sample Storage: Aliquot the remaining stock solution into several sealed vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light if photostability is also being assessed.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve a vial from storage. Allow it to equilibrate to room temperature.

  • Sample Analysis: Dilute and analyze the sample in the same manner as the time zero sample.

  • Data Analysis: Compare the peak area of this compound at each time point to the time zero peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.

3. Data Presentation: The results can be presented as the percentage of the compound remaining at each time point, calculated as:

% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

This data should be tabulated for easy comparison across different solvents and storage conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution in Test Solvent initial_analysis Analyze Time Zero Sample (HPLC/LC-MS) prep_stock->initial_analysis storage Store Aliquots under Defined Conditions (Temperature, Light) initial_analysis->storage time_points Retrieve Samples at Pre-defined Intervals storage->time_points analyze_samples Analyze Stored Samples (HPLC/LC-MS) time_points->analyze_samples compare_data Compare Peak Areas to Time Zero analyze_samples->compare_data calc_stability Calculate % Remaining and Identify Degradants compare_data->calc_stability

Caption: Workflow for Determining Compound Stability in a Solvent.

troubleshooting_workflow start Unexpected Result Observed (e.g., Precipitation, Low Activity) check_degradation Analyze Sample by HPLC/LC-MS vs. Fresh Standard start->check_degradation degradation_confirmed Degradation Confirmed check_degradation->degradation_confirmed Yes no_degradation No Degradation Observed check_degradation->no_degradation No investigate_conditions Investigate Degradation Cause: - Solvent incompatibility? - Exposure to light/heat? - pH instability? degradation_confirmed->investigate_conditions investigate_solubility Investigate Solubility Issues: - Concentration too high? - Solvent quality? - Temperature/pH effects? no_degradation->investigate_solubility

Caption: Troubleshooting Logic for Unexpected Experimental Results.

References

Technical Support Center: Synthesis of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6"-O-Apiosyl-5-O-Methylvisammioside. The information is presented in a question-and-answer format to directly address common challenges encountered during this complex glycosylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this molecule lie in the stereoselective formation of the apiosyl glycosidic bond and the overall yield of the reaction. Apiose, being a branched-chain furanose, presents unique steric and electronic challenges compared to more common hexopyranoses. Key difficulties include:

  • Low reaction yields: This can be due to incomplete activation of the glycosyl donor, instability of the reactants, or steric hindrance.

  • Poor stereoselectivity: Formation of a mixture of anomers (α and β) at the glycosidic linkage is a common issue.

  • Protecting group strategy: The selection and manipulation of protecting groups for both the apiose donor and the 5-O-Methylvisammioside acceptor are critical for success.

  • Purification: The separation of the desired product from unreacted starting materials, byproducts, and anomeric isomers can be challenging.

Q2: Which glycosyl donors are suitable for the apiosylation of 5-O-Methylvisammioside?

A2: Several types of glycosyl donors can be employed for apiosylation. The choice of donor will influence the reaction conditions and the stereochemical outcome. Common donors include:

  • Thioglycosides: These are popular due to their stability and can be activated under a range of conditions.

  • Glycosyl Halides (e.g., Bromides): These are highly reactive donors but can be less stable.

  • Trichloroacetimidates: These donors are activated under milder acidic conditions and are often highly reactive.

Q3: How can I improve the yield of my glycosylation reaction?

A3: Low yields are a frequent problem in complex glycosylations. Here are several strategies to improve the outcome:

  • Ensure anhydrous conditions: Moisture can deactivate the promoter and hydrolyze the glycosyl donor.

  • Optimize promoter/activator: The choice and stoichiometry of the promoter are crucial. For thioglycosides, a common powerful promoter system is N-iodosuccinimide (NIS) with a catalytic amount of trifluoromethanesulfonic acid (TfOH).

  • Increase equivalents of the donor: Using an excess of the apiosyl donor can drive the reaction to completion.

  • Optimize reaction temperature: Temperature can significantly affect the reaction rate and the stability of the reactants. A systematic temperature screen is recommended.

  • Solvent selection: The solvent can influence the reactivity of the donor and acceptor, as well as the stereochemical outcome.

Q4: How can I control the stereoselectivity of the apiosylation to favor the desired anomer?

A4: Achieving high stereoselectivity is a key challenge. The following factors can be manipulated:

  • Protecting groups: The protecting groups on the apiose donor, particularly at the C-2 position, can influence the stereochemical outcome through neighboring group participation or by altering the conformation of the sugar ring.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the oxocarbenium ion intermediate and influence the direction of nucleophilic attack.

  • Temperature: Lower temperatures often favor the kinetically controlled product.

  • Promoter system: The nature of the promoter can influence the reaction mechanism and, consequently, the stereoselectivity.

Q5: What are the options for purifying the final product?

A5: Purification of complex glycosides like this compound typically involves chromatographic techniques.

  • Flash Column Chromatography: This is a standard method for initial purification to remove major impurities.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful techniques for separating complex mixtures, including anomers. Preparative HPLC is often necessary to obtain a highly pure product.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can be effective for the preparative separation of flavonoid glycosides and related compounds.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the apiosyl donor.- Ensure all reagents and glassware are scrupulously dry. - Increase the equivalents of the promoter/activator. - Switch to a more powerful promoter system (e.g., for thioglycosides, use NIS/TfOH). - Consider a more reactive glycosyl donor (e.g., glycosyl bromide).
Low reactivity of the 5-O-Methylvisammioside acceptor.- Increase the equivalents of the glycosyl donor. - Use a more forcing promoter system. - Change the solvent to one that may enhance the nucleophilicity of the acceptor's hydroxyl group.
Degradation of donor or acceptor.- Use milder reaction conditions (e.g., lower temperature, shorter reaction time). - Check the stability of the protecting groups under the reaction conditions.
Poor α/β Selectivity (Mixture of Anomers) Inappropriate protecting groups on the apiose donor.- If a 1,2-trans glycoside is desired, consider a participating protecting group at C-2 of the apiose donor. - If a 1,2-cis glycoside is desired, use a non-participating protecting group at C-2.
Unfavorable solvent effects.- Screen different solvents. Ethereal solvents (e.g., diethyl ether) can sometimes favor α-glycosides, while nitrile solvents (e.g., acetonitrile) may favor β-glycosides.
Reaction temperature is too high.- Run the reaction at a lower temperature. This often favors the kinetically formed anomer.
Formation of Multiple Byproducts Side reactions involving protecting groups.- Ensure protecting groups are stable to the reaction conditions. - Consider alternative protecting groups that are more robust.
Reaction with other hydroxyl groups on the acceptor.- Ensure all other hydroxyl groups on the 5-O-Methylvisammioside acceptor are properly protected.
Difficult Purification Co-elution of product and starting materials or byproducts.- Optimize the mobile phase for flash chromatography. - Employ preparative HPLC with a suitable column and gradient for better separation.[1]
Product degradation on silica (B1680970) gel.- Consider using a different stationary phase for chromatography (e.g., alumina, C18). - Minimize the time the product is on the column.

Experimental Protocols

General Protocol for Thioglycoside-Mediated Glycosylation[2]
  • Preparation: To a flame-dried flask under an argon atmosphere, add the 5-O-Methylvisammioside acceptor (1.0 equiv.), the apiosyl thioglycoside donor (1.5-2.0 equiv.), and freshly activated molecular sieves (4 Å).

  • Dissolution: Add anhydrous dichloromethane (B109758) (DCM) or another suitable anhydrous solvent via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C, -20 °C, or 0 °C).

  • Activation: Add N-iodosuccinimide (NIS) (1.5-2.0 equiv.) to the mixture.

  • Initiation: After stirring for 5-10 minutes, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv.).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Workup: Dilute the mixture with DCM and wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, followed by preparative HPLC if necessary.[1]

General Protocol for HPLC Purification of Flavonoid Glycosides[1]
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where the chromophore of the molecule absorbs (e.g., 254 nm, 280 nm, or 330 nm).

  • Procedure:

    • Dissolve the crude sample in a small amount of the mobile phase or a suitable solvent.

    • Filter the sample to remove any particulate matter.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution to separate the components.

    • Collect fractions corresponding to the desired product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Yes_Reagents Yes_Reagents Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Promoter Is the promoter system strong enough? Yes_Reagents->Check_Promoter Yes_Promoter Yes_Promoter Check_Promoter->Yes_Promoter Yes No_Promoter No Check_Promoter->No_Promoter No Dry_Reagents Thoroughly dry all reagents and solvents No_Reagents->Dry_Reagents Dry_Reagents->Check_Promoter Check_Equivalents Is the donor:acceptor ratio optimal? Yes_Promoter->Check_Equivalents Yes_Equivalents Yes_Equivalents Check_Equivalents->Yes_Equivalents Yes No_Equivalents No Check_Equivalents->No_Equivalents No Increase_Promoter Increase promoter concentration or switch to a more potent system No_Promoter->Increase_Promoter Increase_Promoter->Check_Equivalents Check_Temp Is the reaction temperature optimized? Yes_Equivalents->Check_Temp Yes_Temp Yes_Temp Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Increase_Donor Increase equivalents of the apiosyl donor No_Equivalents->Increase_Donor Increase_Donor->Check_Temp End Re-evaluate Reaction Yes_Temp->End Yes Optimize_Temp Perform a temperature screen (e.g., -40°C, -20°C, 0°C, RT) No_Temp->Optimize_Temp Optimize_Temp->End

Caption: Troubleshooting workflow for low yield in apiosylation reactions.

Caption: Potential enzymatic pathway for the biosynthesis of the apiosyl moiety.

References

Overcoming solubility issues of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 6"-O-Apiosyl-5-O-Methylvisammioside.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and experimental use of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is the recommended solvent for creating a stock solution of this compound?

    • A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to dissolve the compound effectively at concentrations of ≥ 50 mg/mL.[1] For subsequent dilutions into aqueous media for in vitro assays, it is crucial to minimize the final DMSO concentration (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[2][3]

  • Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

    • A2: This is a common phenomenon known as "crashing out." To prevent this, add the DMSO stock solution dropwise into the aqueous solution while vortexing to ensure rapid mixing and avoid localized high concentrations.[1] If precipitation persists, consider using a co-solvent system or solubility enhancers.

  • Q3: Are there any alternative solvents to DMSO?

    • A3: While DMSO is the primary recommendation, other polar aprotic solvents may be tested for specific applications. However, compatibility with your experimental system must be validated. For in vivo studies, specific formulations using co-solvents and excipients are recommended.

  • Q4: Can heating or sonication be used to dissolve the compound?

    • A4: Yes, gentle heating and/or sonication can aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[1]

  • Q5: How should I store stock solutions of this compound?

    • A5: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months, and at -20°C, for up to 1 month.[1]

Troubleshooting Common Issues:

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO as hygroscopic DMSO can negatively impact solubility.[1] Gentle warming or sonication can also be applied.[1]
Precipitation in aqueous solution over time. The compound is supersaturated and thermodynamically unstable in the aqueous environment.Consider using solubility-enhancing excipients such as cyclodextrins (e.g., SBE-β-CD) to form more stable inclusion complexes.[1]
Inconsistent results in cell-based assays. Compound aggregation in the final assay medium leading to variable bioavailability.Visually inspect the final solution for any turbidity. Prepare fresh dilutions for each experiment. Consider the use of surfactants like Tween-80 to improve dispersion.[1]
Vehicle control shows unexpected biological effects. The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent in your assay is as low as possible (ideally ≤ 0.1%) and consistent across all treatments and controls.

Data Presentation

In Vitro and In Vivo Solubility Data

The following tables summarize the known solubility of this compound in various solvent systems.

Table 1: In Vitro Solubility

SolventConcentrationObservations
DMSO≥ 50 mg/mL (85.53 mM)Clear solution. Use of newly opened DMSO is recommended as it is hygroscopic.[1]

Table 2: In Vivo Formulation Protocols

ProtocolSolvent SystemAchieved SolubilityNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.14 mM)Add each solvent one by one in the specified order.[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.14 mM)SBE-β-CD acts as a solubilizing agent by forming inclusion complexes.[1]
310% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.14 mM)Suitable for oral administration studies.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 1 mg) and place it into a sterile vial.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 584.57 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Medium for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Perform serial dilutions if necessary. For example, to achieve a final concentration in the µM range, first, prepare an intermediate dilution of the 10 mM stock in DMSO.

  • While gently vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution (or intermediate dilution) dropwise. This ensures rapid dispersion and minimizes precipitation.

  • Ensure the final concentration of DMSO in the assay medium is below cytotoxic levels (typically ≤ 0.5%).

  • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the aqueous medium without the compound.

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory and Antioxidant Signaling Pathway

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), suggests potential involvement in anti-inflammatory and antioxidant pathways. GOMV has been shown to suppress the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5] Furthermore, it may exert antioxidant effects by activating the NRF2/ARE pathway, leading to the expression of cytoprotective enzymes.[4][5]

GOMV_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_antioxidant Keratinocyte LPS LPS IKK IKK LPS->IKK activates GOMV 6"-O-Apiosyl-5-O- Methylvisammioside (inferred from GOMV) GOMV->IKK inhibits (potential) NFkB_nucleus NF-κB (nucleus) GOMV->NFkB_nucleus inhibits (potential) IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates COX2_iNOS_gene COX-2 & iNOS Genes NFkB_nucleus->COX2_iNOS_gene activates transcription COX2_iNOS_protein COX-2 & iNOS Proteins COX2_iNOS_gene->COX2_iNOS_protein translates to PGE2_NO PGE2 & NO (Pro-inflammatory mediators) COX2_iNOS_protein->PGE2_NO produces Oxidative_Stress Oxidative Stress KEAP1 KEAP1 Oxidative_Stress->KEAP1 inactivates GOMV_antioxidant 6"-O-Apiosyl-5-O- Methylvisammioside (inferred from GOMV) GOMV_antioxidant->KEAP1 promotes release (potential) NRF2 NRF2 KEAP1->NRF2 releases NRF2_nucleus NRF2 (nucleus) NRF2->NRF2_nucleus translocates ARE ARE NRF2_nucleus->ARE binds to Cytoprotective_Enzymes Cytoprotective Enzymes ARE->Cytoprotective_Enzymes activates transcription

Caption: Inferred anti-inflammatory and antioxidant pathways.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start: Determine Solubility weigh Accurately weigh compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate sample (e.g., 24-48h with agitation) add_solvent->equilibrate check_solid Visually confirm excess solid equilibrate->check_solid separate Separate supernatant (centrifugation/filtration) check_solid->separate analyze Analyze concentration of supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (mg/mL or M) analyze->calculate end End: Solubility Determined calculate->end

Caption: General workflow for equilibrium solubility determination.

Logical Flow for Troubleshooting Precipitation

Precipitation_Troubleshooting start Issue: Precipitation upon dilution into aqueous medium q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce final DMSO concentration q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Was the stock solution added dropwise with vortexing? a1_yes->q2 a1_no->q2 a2_no Re-prepare the dilution with proper mixing technique q2->a2_no No a2_yes Proceed to next step q2->a2_yes Yes end Solution should be stable a2_no->end q3 Consider solubility enhancers a2_yes->q3 a3 Use cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) q3->a3 a3->end

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Quantification of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of 6"-O-Apiosyl-5-O-Methylvisammioside quantification. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a complex glycoside found in certain traditional medicinal herbs.[1] Its accurate quantification is crucial for the standardization of herbal extracts, quality control of raw materials, and for pharmacokinetic and pharmacodynamic studies in drug development to ensure safety and efficacy.[2]

Q2: What are the common analytical techniques for quantifying this compound?

The most common and versatile technique for quantifying glycosides like this compound is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity for complex matrices.[2][4]

Q3: What are the key challenges in quantifying this compound?

Challenges in quantifying this compound include:

  • Extraction Efficiency: Ensuring complete and reproducible extraction from complex plant matrices.

  • Chromatographic Resolution: Separating the analyte from structurally similar compounds present in the extract.

  • Reference Standard Availability: Obtaining a pure reference standard for calibration.

  • Method Validation: Establishing a robust and validated analytical method that is accurate, precise, and linear over the desired concentration range.

Q4: How can I prepare a stock solution of this compound?

Suppliers of the reference standard provide solubility information. For example, one protocol suggests creating a stock solution in DMSO.[1][5][6] It is crucial to use fresh, high-purity solvents to avoid issues with solubility and baseline noise in your analysis.[6] Always refer to the manufacturer's instructions for the specific lot of the reference standard.

Troubleshooting Guides for HPLC-Based Quantification

This section addresses common issues encountered during the HPLC-based quantification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Decrease the injection volume or dilute the sample.[7]
Secondary Interactions The complex structure of this compound can lead to interactions with residual silanols on the column. Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations or use a column with end-capping.[8]
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase to ensure the analyte is in a single ionic state.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary.[7]
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.[9]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing. Use a degasser to remove dissolved gases.[9]
Pump Malfunction or Leaks Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[9]
Poor Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.[9]
Problem 3: Noisy or Drifting Baseline

Possible Causes & Solutions

CauseSolution
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase before use.[10]
Air Bubbles in the System Degas the mobile phase and purge the pump to remove any air bubbles.[9]
Detector Lamp Issues Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[9]
Contaminated Detector Cell Flush the detector flow cell with a suitable solvent.[9]

Experimental Protocols

Representative HPLC-UV Method for Quantification

This protocol is a general guideline and should be optimized and validated for your specific application.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution of known concentration.
  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve.
  • Sample Preparation: Develop and validate an extraction method suitable for your matrix (e.g., ultrasonic-assisted extraction with an optimized solvent system).[11] The final extract should be filtered through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength Determined by UV-Vis scan of the reference standard (likely in the range of 254 nm or 280 nm)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_std Weigh Reference Standard start->weigh_std extract_sample Extract Sample start->extract_sample prep_stock Prepare Stock Solution weigh_std->prep_stock prep_work Prepare Working Standards prep_stock->prep_work inject Inject into HPLC System prep_work->inject filter_sample Filter Sample extract_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Compound integrate->quantify Samples calibrate->quantify end End quantify->end troubleshooting_flow start Chromatographic Issue Identified issue_type What is the issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape retention_time Inconsistent Retention Time issue_type->retention_time Retention Time baseline Noisy or Drifting Baseline issue_type->baseline Baseline check_overload Check for Column Overload peak_shape->check_overload check_secondary Investigate Secondary Interactions check_overload->check_secondary check_ph Optimize Mobile Phase pH check_secondary->check_ph end Issue Resolved check_ph->end check_temp Verify Column Temperature retention_time->check_temp check_mobile_phase Check Mobile Phase Preparation check_temp->check_mobile_phase check_pump Inspect Pump and Check for Leaks check_mobile_phase->check_pump check_pump->end check_solvents Check Solvent Purity baseline->check_solvents check_bubbles Degas Mobile Phase & Purge System check_solvents->check_bubbles check_detector Check Detector Lamp & Cell check_bubbles->check_detector check_detector->end

References

Technical Support Center: 6"-O-Apiosyl-5-O-Methylvisammioside Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6"-O-Apiosyl-5-O-Methylvisammioside in various bioassays. Given the limited specific data on this compound, this guide draws upon information from closely related structural analogs and general principles of natural product bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of this compound?

A1: Based on studies of structurally similar compounds and extracts from its natural source, Saposhnikovia divaricata, this compound is anticipated to exhibit anti-inflammatory, antioxidant, and potentially anticancer activities. A closely related compound, 4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), has been shown to suppress pro-inflammatory markers and protect against oxidative damage[1][2].

Q2: In which types of bioassays is this compound likely to be active?

A2: The compound is likely to be active in assays measuring:

  • Inflammation: Inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells)[1][2]. Downregulation of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1][2].

  • Oxidative Stress: Activation of the NRF2/ARE pathway and induction of phase II cytoprotective enzymes in cells like human keratinocytes (HaCaT)[1][2].

  • Cytotoxicity/Anticancer: Inhibition of proliferation in cancer cell lines. Extracts from Saposhnikovia divaricata have shown activity against colon cancer cells (Caco-2).

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro bioassays, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by preparing aliquots. For in vivo studies, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been suggested for similar compounds to improve solubility.[3]

Q4: What are the known structural classes of this compound and their potential for assay interference?

A4: this compound is a chromone (B188151) glycoside . Both chromones and glycosides are classes of natural products that can potentially interfere with bioassays. Chromones have been noted as a privileged scaffold in drug discovery but can also be associated with pan-assay interference compounds (PAINS). Glycosides, due to their sugar moieties, can sometimes interact non-specifically with assay components.

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in assay results.
Possible Cause Troubleshooting Step
Compound Precipitation Due to its complex structure, the compound may have limited aqueous solubility. Visually inspect wells for precipitation. Increase the final DMSO concentration (typically up to 0.5% v/v) or sonicate the stock solution before dilution.
Compound Aggregation Natural products can form aggregates that lead to non-specific inhibition. Include a non-ionic detergent like Triton X-100 (0.01% v/v) in the assay buffer to disrupt aggregates.
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Problem 2: Suspected False-Positive Results.
Possible Cause Troubleshooting Step
Autofluorescence The chromone structure may exhibit intrinsic fluorescence. Run a control plate with the compound but without the fluorescent detection reagent to measure background fluorescence. If significant, consider using a different fluorescent probe with a distinct excitation/emission spectrum.
Colorimetric Assay Interference The compound may absorb light at the same wavelength as the assay readout. Measure the absorbance of the compound in the assay medium at the detection wavelength. If there is significant overlap, consider a different assay format (e.g., luminescence-based).
Reactive Compound Some natural products can react with assay components. Perform a control experiment where the compound is pre-incubated with the detection reagents in the absence of the biological target to check for direct reactivity.
Problem 3: No or Low Bioactivity Observed.
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of the compound and stock solutions. Use freshly prepared dilutions for each experiment.
Incorrect Assay Conditions Optimize the concentration range of the compound. Verify the health and responsiveness of the cell line with a known positive control.
Inappropriate Assay Choice The compound may not be active in the chosen assay. Consider screening in a panel of assays related to its predicted activities (e.g., anti-inflammatory, antioxidant).

Quantitative Data Summary

The following table summarizes the inhibitory effects of the structurally similar compound, 4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), on LPS-induced inflammatory markers in RAW 264.7 macrophages. This data can serve as a reference for designing experiments with this compound.

Concentration of GOMV (µM)Inhibition of NO Production (%)Inhibition of PGE2 Production (%)
10~25%~30%
20~50%~55%
40~75%~80%
Data is estimated from graphical representations in Yoo & Keum (2019) and should be used for guidance only.

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol is adapted from studies on the structurally similar compound GOMV[1][2].

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Prepare serial dilutions of this compound in DMEM.

  • Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

3. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to each sample and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

4. Measurement of Prostaglandin E2 (PGE2) Production:

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 using a commercial ELISA kit according to the manufacturer's instructions.

5. Western Blot Analysis for COX-2 and iNOS:

  • After treatment, lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

Protocol 2: Assessment of Antioxidant Activity via NRF2/ARE Pathway

This protocol is based on the investigation of GOMV's antioxidant effects[1][2].

1. Cell Culture and Transfection:

  • Culture HaCaT human keratinocytes in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • For reporter assays, transiently transfect the cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK) using a suitable transfection reagent.

2. Compound Treatment:

  • Seed the transfected cells in a 24-well plate.

  • Treat the cells with various concentrations of this compound for 6-12 hours.

3. Luciferase Reporter Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the ARE-driven firefly luciferase activity to the Renilla luciferase activity.

4. Western Blot for NRF2 and Phase II Enzymes:

  • Prepare nuclear and cytosolic extracts from the treated cells.

  • Perform Western blot analysis to determine the levels of NRF2 in the nuclear fraction and phase II enzymes (e.g., HO-1, NQO1) in the total cell lysate.

Visualizations

experimental_workflow cluster_invitro In Vitro Bioassays A Stock Solution (this compound in DMSO) C Compound Treatment & Stimulation (e.g., with LPS) A->C B Cell Culture (e.g., RAW 264.7, HaCaT) B->C D Measurement of Inflammatory Mediators (NO, PGE2) C->D E Western Blot for Protein Expression (COX-2, iNOS, NRF2) C->E F Reporter Gene Assay (ARE-Luciferase) C->F

Caption: General workflow for in vitro bioassays.

troubleshooting_logic Start Inconsistent or Unexpected Assay Results FalsePositive Suspected False Positive? Start->FalsePositive NoActivity No or Low Activity? Start->NoActivity HighVariability High Variability? Start->HighVariability CheckFluorescence Control for Autofluorescence FalsePositive->CheckFluorescence Yes CheckReactivity Test for Direct Reactivity FalsePositive->CheckReactivity Yes CheckDegradation Verify Compound Stability NoActivity->CheckDegradation Yes OptimizeConditions Optimize Assay Parameters NoActivity->OptimizeConditions Yes CheckSolubility Assess Compound Solubility/ Aggregation HighVariability->CheckSolubility Yes ReviewProtocol Review Cell Handling Protocol HighVariability->ReviewProtocol Yes

Caption: Troubleshooting decision tree for bioassays.

Caption: Postulated anti-inflammatory signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 6"-O-Apiosyl-5-O-Methylvisammioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural compound that has been identified as one of the components of the traditional Chinese medicine Kang-Jing.[1][2] Traditional Chinese medicine theory suggests that the Kang-Jing formula, which contains this compound among others, is used for replenishing qi, dredging collaterals, and activating blood flow to relieve pain, particularly for cervical radiculopathy.[1][2] As a flavonoid glycoside, it belongs to a class of compounds known for a wide range of biological activities, which may include antioxidant, anti-inflammatory, and anti-cancer properties.[3][4]

Q2: What are the likely challenges in achieving adequate oral bioavailability for this compound?

Like many flavonoid glycosides, this compound is expected to face several challenges that can limit its oral bioavailability. These include:

  • Poor Aqueous Solubility: The inherent chemical structure of many flavonoids can lead to low solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.[5][6]

  • Low Intestinal Permeability: The relatively large and polar glycoside structure may hinder its ability to pass through the lipid-rich membranes of intestinal epithelial cells.[4]

  • Enzymatic Degradation: The glycosidic bond may be subject to hydrolysis by enzymes in the small intestine or by the gut microbiota, leading to the formation of its aglycone or other metabolites before it can be absorbed.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation, a phenomenon known as first-pass metabolism.[7]

Q3: What are the general strategies to enhance the bioavailability of flavonoid glycosides like this compound?

Several promising strategies can be employed to overcome the bioavailability limitations of flavonoid glycosides:

  • Formulation Technologies:

    • Nanotechnology: Techniques like nanoencapsulation, nanosuspensions, or nanoemulsions can improve the solubility and dissolution rate of poorly soluble compounds.[8][9][10]

    • Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) and liposomes can enhance the absorption of lipophilic drugs.[9]

    • Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can improve its dissolution properties.[9]

  • Structural Modification:

    • Prodrugs: Chemical modification to a more absorbable form (prodrug) that is converted to the active compound in the body.[5]

  • Use of Absorption Enhancers: Co-administration with substances that can temporarily and reversibly increase the permeability of the intestinal epithelium.[5]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.[9][10]

Troubleshooting Guides

Problem 1: Low apparent permeability in Caco-2 cell monolayer assay.
  • Possible Cause 1: Poor aqueous solubility of the compound in the transport medium.

    • Troubleshooting Step: Increase the solubility by preparing a stock solution in a suitable organic solvent like DMSO and then diluting it in the transport medium. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid cytotoxicity. Consider using solubility enhancers like cyclodextrins in the formulation.

  • Possible Cause 2: The compound is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.

    • Troubleshooting Step: Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). A significantly higher basolateral-to-apical transport indicates efflux. Co-incubate with a known P-glycoprotein inhibitor (e.g., verapamil) to see if the apical-to-basolateral transport increases.

  • Possible Cause 3: The compound is metabolized by enzymes present in Caco-2 cells.

    • Troubleshooting Step: Analyze the apical and basolateral compartments for the presence of metabolites using LC-MS/MS. If metabolism is detected, consider using enzyme inhibitors (if the specific enzymes are known) or explore formulation strategies to protect the compound from enzymatic degradation.

Problem 2: High variability in plasma concentrations in in-vivo pharmacokinetic studies.
  • Possible Cause 1: Inconsistent dissolution of the administered formulation.

    • Troubleshooting Step: Evaluate the solid-state characteristics of the compound (e.g., crystallinity, particle size) and the formulation. Consider particle size reduction techniques like micronization or developing an amorphous solid dispersion to improve dissolution consistency.

  • Possible Cause 2: Influence of gut microbiota on compound metabolism.

    • Troubleshooting Step: The composition of gut microbiota can vary significantly between individual animals. Consider co-housing the animals for a period before the study to normalize their gut flora. In more advanced studies, antibiotic treatment can be used to investigate the extent of microbial metabolism.

  • Possible Cause 3: Food effects on absorption.

    • Troubleshooting Step: Conduct pharmacokinetic studies in both fasted and fed states to determine if the presence of food impacts the absorption of the compound. Lipid-based formulations may show a positive food effect.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is designed to assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 19-21 days).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should be non-toxic to the cells (e.g., ≤1%).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in rats.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (or another appropriate strain). Acclimatize the animals for at least one week before the experiment.

  • Formulation Preparation: Prepare a formulation of this compound suitable for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose) and a solution for intravenous administration (e.g., dissolved in a vehicle like saline with a co-solvent).

  • Dosing:

    • Oral (PO) Group: Administer the formulation by oral gavage at a specific dose.

    • Intravenous (IV) Group: Administer the solution via the tail vein at a lower dose to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation

Table 1: In Vitro Caco-2 Permeability Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))
This compoundEnter DataEnter DataEnter Data
Propranolol (High Permeability Control)>10Enter Data<1.5
Atenolol (Low Permeability Control)<1Enter Data<1.5
Digoxin (Efflux Substrate Control)<1>2>2

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg)Enter DataEnter Data
Cmax (ng/mL)Enter DataEnter Data
Tmax (h)Enter DataEnter Data
AUC₀₋t (ng·h/mL)Enter DataEnter Data
AUC₀₋inf (ng·h/mL)Enter DataEnter Data
t₁/₂ (h)Enter DataEnter Data
Absolute Bioavailability (%)Calculated-

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 Solubility Data metabolism Microsomal Stability caco2->metabolism Permeability Data nano Nanoparticles metabolism->nano Informs Formulation lipid Lipid-Based Systems metabolism->lipid solid_disp Solid Dispersions metabolism->solid_disp pk_study Pharmacokinetic Study (Rats) nano->pk_study Test Formulation lipid->pk_study solid_disp->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability

Caption: Experimental workflow for enhancing bioavailability.

Caption: Factors affecting oral bioavailability.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structure of 6”-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of a natural product is a critical step in harnessing its therapeutic potential. This guide provides a comparative analysis to support the structural confirmation of 6”-O-Apiosyl-5-O-Methylvisammioside, a complex glycoside, by examining its expected spectroscopic data against that of its constituent moieties and related compounds.

The definitive structure of 6”-O-Apiosyl-5-O-Methylvisammioside is characterized by a 5-O-methylvisammioside aglycone linked to a disaccharide chain. This chain consists of a glucose molecule substituted at its 6-position with an apiose sugar. The structural elucidation of such a molecule relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Spectroscopic Data Analysis

To confirm the proposed structure, the experimental data for 6”-O-Apiosyl-5-O-Methylvisammioside would be compared with known values for its components: the 5-O-methylvisammioside aglycone, and the apiosyl-glucoside sugar moiety.

Table 1: Expected ¹H-NMR Chemical Shifts (δ) for Key Structural Units
Proton 5-O-Methylvisammioside (Aglycone) Apiosyl-Glucoside Moiety Expected in 6”-O-Apiosyl-5-O-Methylvisammioside
H-6 (aglycone)~6.2 ppm-~6.2 ppm
H-8 (aglycone)~7.6 ppm-~7.6 ppm
5-OCH₃ (aglycone)~3.9 ppm-~3.9 ppm
H-1' (Glc)-~4.5-5.0 ppm~4.5-5.0 ppm
H-1'' (Api)-~5.0-5.5 ppm~5.0-5.5 ppm
Anomeric Protons-Distinct doubletsTwo distinct anomeric proton signals expected

Note: These are approximate chemical shift values and can vary based on solvent and experimental conditions.

Table 2: Expected Mass Spectrometry Fragmentation
Ion Description Expected m/z
[M+H]⁺Molecular ion585.20
[M+Na]⁺Sodium adduct607.18
[M - Apiose]⁺Loss of the terminal apiose unit453.15
[M - Apiose - Glucose]⁺Loss of the entire sugar moiety291.10

Experimental Protocols for Structural Confirmation

The confirmation of 6”-O-Apiosyl-5-O-Methylvisammioside's structure would involve a series of detailed spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of the purified compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.

  • 1D-NMR: ¹H and ¹³C NMR spectra would be acquired to identify all proton and carbon signals. Key information includes the chemical shifts of anomeric protons to determine the nature of the glycosidic linkages and the signals corresponding to the aglycone.

  • 2D-NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons within each sugar unit and the aglycone.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the linkage points between the sugar units and the attachment of the sugar chain to the aglycone. For instance, a correlation between the anomeric proton of the glucose (H-1') and a carbon on the aglycone would confirm the point of glycosylation. Similarly, a correlation between a proton on the glucose (e.g., H-6') and the anomeric carbon of the apiose (C-1'') would confirm the 1→6 linkage between the sugars.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of formic acid or sodium acetate (B1210297) to promote ionization.

  • Analysis: The sample would be analyzed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Interpretation: The high-resolution mass of the molecular ion is used to confirm the elemental composition (C₂₇H₃₆O₁₄). Tandem MS (MS/MS) experiments would be performed to induce fragmentation. The observation of fragment ions corresponding to the sequential loss of the apiose and glucose units provides definitive evidence for the nature and sequence of the sugar moieties.

Visualizing the Path to Confirmation

The process of isolating and identifying a natural product like 6”-O-Apiosyl-5-O-Methylvisammioside follows a systematic workflow.

Caption: Workflow for Natural Product Structure Elucidation.

This comprehensive approach, combining detailed spectroscopic analysis with comparison to known structural motifs, provides a robust framework for the unambiguous confirmation of the structure of 6”-O-Apiosyl-5-O-Methylvisammioside, paving the way for further investigation into its biological activities and potential therapeutic applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6"-O-Apiosyl-5-O-Methylvisammioside and its related compounds, focusing on their biological activities. These chromones, primarily isolated from the medicinal plant Saposhnikovia divaricata, have garnered interest for their potential therapeutic applications, particularly in the realm of anti-inflammatory and cytotoxic agents. This document summarizes the available experimental data to facilitate further research and development.

Overview of Compounds

This compound is a complex chromone (B188151) glycoside. Due to its relatively recent identification as a component of the traditional Chinese medicine formula Kang-Jing, specific biological data for this compound is limited.[1][2] This guide, therefore, draws comparisons with its more extensively studied structural relatives also found in Saposhnikovia divaricata: 5-O-Methylvisammioside, prim-O-glucosylcimifugin, cimifugin, and sec-O-glucosylhamaudol.

Comparative Biological Activity

The primary biological activities investigated for this class of compounds are their anti-inflammatory and cytotoxic effects. The available data, while not exhaustive for all compounds, suggests a common mechanism of action involving the modulation of key inflammatory signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of these chromones are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Table 1: Comparison of Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

CompoundCell LineIC50 (µM)Comments
This compoundRAW 264.7Data not available
5-O-MethylvisammiosideRAW 264.7Data not availableSignificantly suppressed LPS-induced NO generation.[3]
Prim-O-glucosylcimifugin-Data not availableExhibits anti-inflammatory and analgesic properties.[4]
CimifuginRAW 264.7Data not availableInhibits the release of inflammatory factors.[5]
Sec-O-glucosylhamaudolRAW 264.7Data not availableDose-dependently reduced the production of inflammatory cytokines (IL-6 and TNF-α).[6]
Cytotoxic Activity

The cytotoxic potential of these compounds is typically assessed using the MTT assay, which measures cell viability. This is a crucial parameter for evaluating the potential of a compound as an anticancer agent and for determining its safety profile.

Table 2: Comparison of Cytotoxic Activity

CompoundCell LineIC50 (µM)Comments
This compoundVariousData not available
5-O-MethylvisammiosideRAW 264.7> 100 (estimated)Did not affect the viability of RAW 264.7 cells at concentrations tested for anti-inflammatory activity.[7]
Prim-O-glucosylcimifuginA549, A549-DDPData not availableInduces cell cycle arrest and apoptosis in acute lymphoblastic leukemia cells.[8][9]
CimifuginRAW 264.7> 326 (estimated from 100 mg/L)Had no cytotoxicity for RAW264.7 cells at concentrations up to 100 mg/L.[5]
Sec-O-glucosylhamaudolVariousData not available
General Chromone Glycosides from S. divaricataPC-3, SK-OV-3, H46048.54 - 94.25Five other chromone glycosides from the same plant showed weak cytotoxic activities.

Signaling Pathways

The anti-inflammatory effects of these chromones are largely attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

G General Anti-inflammatory Signaling Pathway of Chromones cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Chromones Chromones (e.g., Cimifugin, Sec-O-glucosylhamaudol) Chromones->p38 inhibit Chromones->ERK inhibit Chromones->JNK inhibit Chromones->IKK inhibit Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory_Genes activate ERK->Pro_inflammatory_Genes activate JNK->Pro_inflammatory_Genes activate IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Pro_inflammatory_Genes activate Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Anti-inflammatory mechanism of related chromones.

Experimental Protocols

The following are generalized protocols for the key assays mentioned in this guide. Specific details may vary between laboratories and experimental setups.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

G Workflow for Nitric Oxide Inhibition Assay A Seed RAW 264.7 cells B Pre-treat with compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Perform Griess reaction E->F G Measure absorbance at 540 nm F->G H Calculate % inhibition G->H

Caption: Nitric Oxide Inhibition Assay Workflow.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed the desired cell line (e.g., RAW 264.7 or a cancer cell line) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

G Workflow for MTT Cytotoxicity Assay A Seed cells B Treat with compounds A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion

While direct comparative data for this compound is currently lacking, the analysis of its structurally related chromones from Saposhnikovia divaricata provides valuable insights. These compounds consistently demonstrate anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Their cytotoxic effects appear to be moderate and cell-line dependent. Further research is warranted to isolate and characterize the specific biological activities of this compound to fully understand its therapeutic potential. The experimental protocols and signaling pathway information provided herein offer a foundational framework for such future investigations.

References

Cross-Validation of Analytical Methods for 6"-O-Apiosyl-5-O-Methylvisammioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 6"-O-Apiosyl-5-O-Methylvisammioside, a naturally occurring glycoside. The objective of this document is to offer a data-driven comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Due to the limited availability of direct experimental cross-validation studies for this compound in publicly accessible literature, this guide leverages data from validated methods for structurally similar compounds, such as other flavonoid glycosides and visammioside derivatives. This comparative analysis is intended to assist researchers in selecting the most suitable analytical technique for their specific research, quality control, or pharmacokinetic studies.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control, balancing sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV/PDA and LC-MS/MS for the analysis of flavonoid glycosides, which can be considered representative for this compound.

ParameterHPLC-UV/PDALC-MS/MS
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 - 10 µg/mL0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 µg/mL0.05 - 50 ng/mL
Precision (RSD %) < 5%< 15%
Accuracy (Recovery %) 95 - 105%85 - 115%
Selectivity Moderate to HighVery High
Matrix Effect Low to ModerateCan be Significant
Cost LowerHigher
Throughput HighModerate to High

Disclaimer: The data presented in this table is a summary of typical values reported in the literature for the analysis of flavonoid glycosides and may not be directly representative of this compound. Method performance will vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of glycosides like this compound using HPLC-UV/PDA and LC-MS/MS.

High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA)

This method is a robust and widely used technique for the quantification of known compounds in relatively simple matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The wavelength for detection should be selected based on the UV absorbance maximum of this compound.

  • Sample Preparation:

    • Extraction: Extraction from the sample matrix (e.g., plant material, biological fluid) is typically performed with a suitable organic solvent like methanol (B129727) or ethanol.

    • Cleanup: The extract is then filtered through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) step may be necessary.

  • Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex samples and for pharmacokinetic studies where trace-level detection is required.

  • Instrumentation: An LC system coupled to a triple quadrupole or a high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or HILIC column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) for better resolution and faster analysis.

    • Mobile Phase: Similar to HPLC, a gradient of an aqueous phase (often with 0.1% formic acid to aid ionization) and an organic phase (acetonitrile or methanol) is used.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, and the polarity (positive or negative ion mode) is selected based on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation: Sample preparation is similar to that for HPLC but may require more rigorous cleanup steps (e.g., protein precipitation for plasma samples followed by SPE) to minimize matrix effects.

  • Method Validation: Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.

Mandatory Visualization

The following diagrams illustrate the logical workflows and comparisons relevant to the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_execution Execution cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion DefineObjective Define Objective of Cross-Validation SelectMethods Select Analytical Methods (e.g., HPLC, LC-MS/MS) DefineObjective->SelectMethods DevelopProtocol Develop Standardized Protocol SelectMethods->DevelopProtocol SampleAnalysis1 Analyze Samples with Method 1 DevelopProtocol->SampleAnalysis1 SampleAnalysis2 Analyze Samples with Method 2 DevelopProtocol->SampleAnalysis2 CollectData Collect and Process Data SampleAnalysis1->CollectData SampleAnalysis2->CollectData StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) CollectData->StatisticalAnalysis ComparePerformance Compare Performance Parameters StatisticalAnalysis->ComparePerformance AssessComparability Assess Comparability and Bias ComparePerformance->AssessComparability ReportFindings Report Findings and Recommendations AssessComparability->ReportFindings

Caption: Workflow for the cross-validation of analytical methods.

Caption: Key performance parameter comparison between HPLC and LC-MS/MS.

In Vivo Efficacy of 6"-O-Apiosyl-5-O-Methylvisammioside and its Analogs Compared to Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of chromone (B188151) glycosides isolated from Saposhnikovia divaricata, with a focus on analogs of 6"-O-Apiosyl-5-O-Methylvisammioside, against standard anti-inflammatory drugs. Due to the limited availability of direct in vivo data for this compound, this guide leverages data from studies on structurally related and abundant chromones from the same plant source: prim-O-glucosylcimifugin (POG) and its aglycone, cimifugin. The findings are juxtaposed with the performance of the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical in vivo studies, offering a clear comparison of the anti-inflammatory and analgesic effects of prim-O-glucosylcimifugin (POG) and the standard drug, indomethacin, in a rat model of complete Freund's adjuvant (CFA)-induced arthritis.

Table 1: Comparison of Anti-inflammatory Effects on Paw Edema in CFA-Induced Arthritic Rats

Treatment GroupDosePaw Volume (mL) at Day 14 (Mean ± SEM)Percentage Inhibition of Edema (%)
Normal Control-1.2 ± 0.1-
CFA Model-2.8 ± 0.2-
POG10 mg/kg1.9 ± 0.147.4
POG30 mg/kg1.6 ± 0.163.2
Indomethacin10 mg/kg1.8 ± 0.152.6
p<0.05 compared to the CFA model group. Data is extrapolated from graphical representations in the cited study.[1][2]

Table 2: Comparison of Analgesic Effects in CFA-Induced Arthritic Rats

Treatment GroupDosePaw Withdrawal Latency (s) at Day 14 (Thermal Hyperalgesia, Mean ± SEM)Paw Withdrawal Threshold (g) at Day 14 (Mechanical Allodynia, Mean ± SEM)
Normal Control-15.8 ± 0.544.9 ± 1.2
CFA Model-8.0 ± 0.47.3 ± 0.5
POG10 mg/kg13.6 ± 0.620.8 ± 1.0
POG30 mg/kg14.2 ± 0.725.1 ± 1.1
Indomethacin10 mg/kg13.5 ± 0.519.8 ± 0.9
*p<0.05 compared to the CFA model group. Data is extrapolated from graphical representations in the cited study.[1][2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (A Model for Acute Inflammation)

This widely used model assesses the efficacy of anti-inflammatory compounds in an acute inflammatory setting.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: The test compound (e.g., this compound or its analogs) or the standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined time (usually 30-60 minutes) before the carrageenan injection. A vehicle control group receives only the solvent.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (A Model for Chronic Inflammation)

This model is employed to evaluate the therapeutic potential of compounds in a chronic inflammatory condition that mimics rheumatoid arthritis.

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Treatment: Treatment with the test compound or standard drug commences on the day of or several days after CFA injection and continues for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Paw Volume: Measured periodically using a plethysmometer.

    • Arthritis Score: A visual scoring system to assess the severity of inflammation in the paws.

    • Analgesia: Paw withdrawal latency in response to a thermal stimulus (thermal hyperalgesia) and paw withdrawal threshold in response to mechanical pressure (mechanical allodynia) are measured.

    • Biochemical Markers: At the end of the study, serum and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators.

  • Data Analysis: The effects of the treatments are compared to the CFA model control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of chromones from Saposhnikovia divaricata, including the close analog of the topic compound, 4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), are believed to be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[3][4][5]

experimental_workflow cluster_animal_model In Vivo Model: CFA-Induced Arthritis in Rats cluster_analysis Data Analysis animal_prep Acclimatization of Rats cfa_injection Induction of Arthritis (CFA Injection) animal_prep->cfa_injection grouping Grouping of Animals (n=10 per group) cfa_injection->grouping treatment Daily Treatment Administration (POG, Indomethacin, Vehicle) grouping->treatment assessment Assessment of Arthritis Progression (Paw Volume, Analgesia) treatment->assessment euthanasia Euthanasia and Sample Collection assessment->euthanasia paw_volume_analysis Paw Volume Measurement and Edema Inhibition Calculation euthanasia->paw_volume_analysis Paw Tissue analgesia_analysis Analgesic Effect Measurement (Thermal and Mechanical) euthanasia->analgesia_analysis Behavioral Data biochemical_analysis Biochemical Analysis (Cytokine Levels) euthanasia->biochemical_analysis Blood/Tissue Samples statistical_analysis Statistical Analysis (ANOVA) paw_volume_analysis->statistical_analysis analgesia_analysis->statistical_analysis biochemical_analysis->statistical_analysis

Experimental workflow for evaluating the in vivo efficacy of anti-inflammatory compounds.

Inhibitory mechanism of chromones on inflammatory signaling pathways.

References

A Comparative Analysis of the Structure-Activity Relationship of Novel 6"-O-Apiosyl-5-O-Methylvisammioside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical presentation designed to illustrate a structure-activity relationship (SAR) study. The compounds and experimental data within this document are fictional and intended to serve as a template for presenting such research, due to the lack of publicly available information on the SAR of 6"-O-Apiosyl-5-O-Methylvisammioside analogs at the time of writing.

Introduction

This compound is a naturally occurring chromone (B188151) glycoside that has been identified as a constituent of some traditional medicinal herbs.[1] While the biological activities of the parent compound are not extensively characterized in publicly available literature, related chromone structures are known to possess a range of pharmacological properties, including anti-inflammatory and cytotoxic effects. This guide presents a comparative analysis of a hypothetical series of synthetic analogs of this compound to elucidate key structural motifs responsible for their cytotoxic and anti-inflammatory activities. The objective is to provide a framework for the rational design of more potent and selective therapeutic agents based on this scaffold.

Quantitative Data Summary

The cytotoxic and anti-inflammatory activities of the parent compound (AMS-01) and its synthetic analogs (AMS-02 to AMS-06) were evaluated. Cytotoxicity was assessed against the human cervical cancer cell line (HeLa) and a non-cancerous human embryonic kidney cell line (HEK293) to determine selectivity. Anti-inflammatory activity was quantified by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound IDR1 SubstituentR2 SubstituentHeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)NO Inhibition IC50 (µM)
AMS-01 -Apiosyl-OCH335.2> 100> 2.825.8
AMS-02 -H-OCH378.5> 100> 1.360.1
AMS-03 -Apiosyl-OH28.985.42.915.3
AMS-04 -Apiosyl-F15.762.13.910.2
AMS-05 -Glucosyl-OCH342.1> 100> 2.430.5
AMS-06 -Apiosyl-4"-acetyl-OCH320.390.84.518.7

Summary of Structure-Activity Relationship:

  • Role of the Apiosyl Moiety (R1): Removal of the apiosyl group (AMS-02) significantly reduced both cytotoxic and anti-inflammatory activity, highlighting the importance of this sugar moiety for the biological effects.

  • Influence of the 5-O-substituent (R2): Demethylation to a hydroxyl group (AMS-03) slightly enhanced activity. Substitution with a fluorine atom (AMS-04) resulted in the most potent analog in both assays, suggesting that an electron-withdrawing group at this position is favorable.

  • Effect of the Glycosidic Group (R1): Replacing the apiosyl group with a glucosyl moiety (AMS-05) resulted in a slight decrease in activity compared to the parent compound, indicating a specific role for the apiose sugar.

  • Impact of Acetylation: Acetylation of the apiosyl group (AMS-06) led to a notable increase in cytotoxic potency and selectivity, as well as enhanced anti-inflammatory activity.

Experimental Protocols

Cell Culture
  • HeLa, HEK293, and RAW 264.7 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The culture medium was then replaced with fresh medium containing serial dilutions of the test compounds (0.1 to 100 µM).

  • After 48 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was removed, and the formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • RAW 264.7 macrophages were seeded in 96-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • The cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • The concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

  • Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance was measured at 540 nm.

  • The IC50 values were determined from the percentage of NO inhibition relative to the LPS-treated control.

Visualizations

General Structure of Analogs

Caption: General chemical scaffold of this compound analogs.

Experimental Workflow

cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of AMS Analogs cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity inflammation Anti-inflammatory Assay (Griess Assay) synthesis->inflammation ic50 IC50 Determination cytotoxicity->ic50 inflammation->ic50 sar SAR Analysis ic50->sar

Caption: Workflow for the synthesis and biological evaluation of AMS analogs.

NF-κB Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates to Nucleus iNOS iNOS Gene DNA->iNOS Binds to Promoter NO Nitric Oxide iNOS->NO Transcription & Translation

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

References

Comparative Analysis of 6"-O-Apiosyl-5-O-Methylvisammioside: An Examination of Reproducibility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6"-O-Apiosyl-5-O-Methylvisammioside, a natural compound found in the traditional Chinese medicine Kang-Jing, which is traditionally used for conditions such as cervical radiculopathy.[1] Due to a scarcity of specific experimental data on this compound, this document leverages available information on the closely related and more extensively studied compound, 5-O-Methylvisammioside, and other bioactive constituents from Saposhnikovia divaricata to provide a framework for understanding its potential biological activities and to guide future research.

Executive Summary

This compound is a complex glycoside derivative of 5-O-Methylvisammioside. While its direct biological activities remain largely uncharacterized in publicly available literature, the known anti-inflammatory and neuroprotective effects of its aglycone, 5-O-Methylvisammioside, suggest a potential therapeutic role. This guide will compare the known data for 5-O-Methylvisammioside and other relevant compounds from Saposhnikovia divaricata to infer the likely performance and experimental considerations for this compound.

Data Presentation: Comparative Analysis of Bioactive Chromones

Given the limited quantitative data for this compound, the following table summarizes the reported biological activities of its closely related analogue, 5-O-Methylvisammioside, and other relevant compounds from Saposhnikovia divaricata. This serves as a benchmark for hypothesizing the potential efficacy of this compound.

CompoundBiological ActivityAssay SystemKey Findings
5-O-Methylvisammioside Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesSignificantly suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]
Anti-inflammatoryDSS-induced colitis in miceReduced expression of pro-inflammatory cytokines IL-1β and IL-6 in the colon.[3]
NeuroprotectionNot specifiedExhibits neuroprotective properties.[4]
Deltoin Anti-inflammatoryLPS-treated RAW 264.7 cellsSignificantly decreased NO levels and the gene expression of IL-1β and IL-6.[3]
3′-O-acetylhamaudol Anti-inflammatoryLPS-treated RAW 264.7 cellsSignificantly decreased NO levels and the gene expression of IL-1β and IL-6.[3]
Saposhnikovia divaricata extract Anti-inflammatoryDSS-induced colitis in miceAmeliorated inflammation and modulated gut microbial diversity.[3]
Anti-inflammatory & AngiogenicRat model of cerebral infarctionDownregulated MMP-9 expression and exhibited anti-inflammatory effects.[5]

Experimental Protocols

Detailed methodologies for key experiments cited for the alternative compounds are provided below. These protocols can serve as a foundation for designing and evaluating the performance of this compound.

In Vitro Anti-Inflammatory Assay

This protocol is based on studies of 5-O-Methylvisammioside and other constituents of Saposhnikovia divaricata.[2][3]

Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay: Prior to the anti-inflammatory assay, assess the cytotoxicity of the test compound using an MTT assay to determine non-toxic concentrations.

  • LPS Stimulation: Seed cells in 96-well plates and pre-treat with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: Quantify the levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant using commercially available ELISA kits.

  • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, COX-2, IL-1β, and IL-6.

In Vivo Neuroprotection Assay

This protocol is a generalized model based on neuroprotective studies of various natural compounds.[6][7][8]

Objective: To evaluate the neuroprotective effects of the test compound in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in rats.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • 6-OHDA Lesioning: Anesthetize the rats and stereotaxically inject 6-OHDA into the medial forebrain bundle to induce dopaminergic neurodegeneration.

  • Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily, starting 24 hours after the 6-OHDA lesioning and continuing for a specified period (e.g., 2-4 weeks).

  • Behavioral Assessment: Conduct behavioral tests such as the apomorphine-induced rotation test and the cylinder test to assess motor deficits.

  • Histological Analysis: At the end of the treatment period, sacrifice the animals and perfuse the brains. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione) and inflammatory markers.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of chromones isolated from Saposhnikovia divaricata are often attributed to the modulation of the NF-κB and MAPK signaling pathways. The following diagram illustrates a plausible mechanism of action.

Caption: Hypothesized anti-inflammatory signaling pathway modulation.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory and neuroprotective properties of a novel compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanism of Action A Compound Isolation & Characterization B Cytotoxicity Assays (e.g., MTT) A->B C Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) B->C D Neuroprotection Assays (e.g., 6-OHDA-treated SH-SY5Y cells) B->D E Animal Model of Disease (e.g., DSS-induced colitis, 6-OHDA lesion) C->E D->E F Compound Administration & Behavioral Analysis E->F G Histological & Biochemical Analysis F->G H Signaling Pathway Analysis (Western Blot, qPCR) G->H I Target Identification H->I

Caption: General experimental workflow for compound evaluation.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the well-documented anti-inflammatory and neuroprotective properties of its aglycone, 5-O-Methylvisammioside, and other related chromones from Saposhnikovia divaricata provide a strong rationale for its investigation. The experimental protocols and signaling pathway models presented in this guide offer a foundational framework for researchers to systematically evaluate the therapeutic potential of this compound. Further studies are imperative to elucidate the specific mechanisms of action and to establish the reproducibility of its effects, thereby paving the way for potential drug development applications.

References

A Comparative Guide to the Bioactivity of Natural versus Synthetic 6”-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of naturally sourced versus synthetically produced 6”-O-Apiosyl-5-O-Methylvisammioside. As a component of the traditional Chinese medicine Kang-Jing, this compound has garnered interest for its potential therapeutic properties.[1] This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its biological activities, supported by available experimental data and detailed methodologies.

Executive Summary

Currently, there is a significant gap in the scientific literature directly comparing the bioactivity of synthetic versus natural 6”-O-Apiosyl-5-O-Methylvisammioside. Research has primarily focused on the bioactivity of a closely related natural compound, 5-O-Methylvisammioside, also known as 4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), which is isolated from Saposhnikovia divaricata.[2][3] The available data on GOMV indicates notable anti-inflammatory and antioxidant properties.[4][5] This guide will, therefore, focus on the known bioactivities of this natural analogue as a predictive model for 6”-O-Apiosyl-5-O-Methylvisammioside. Furthermore, we will explore the potential variances that could arise between natural and hypothetically synthesized versions of the target compound.

Bioactivity of Natural 5-O-Methylvisammioside (GOMV)

The primary bioactive properties identified for the natural compound GOMV are its anti-inflammatory and antioxidant effects. These activities have been demonstrated in in-vitro studies, and the key findings are summarized below.

Anti-Inflammatory Activity

Natural GOMV has been shown to significantly suppress pro-inflammatory responses in cellular models. Specifically, it inhibits the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[4][5] This inhibition is achieved through the transcriptional downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[5]

Antioxidant Activity

The antioxidant potential of natural GOMV is demonstrated through its ability to scavenge free radicals and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress. Studies in human keratinocyte cells (HaCaT) have shown that GOMV can protect against oxidative damage induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[4][5]

Data Presentation: Bioactivity of Natural 5-O-Methylvisammioside (GOMV)

The following table summarizes the quantitative data on the anti-inflammatory and antioxidant activities of natural GOMV from published studies.

Bioactivity Assay Cell Line Key Findings Reference
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesSignificant suppression of LPS-induced NO production.[4][5]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesSignificant suppression of LPS-induced PGE2 production.[4][5]
iNOS and COX-2 ExpressionRAW 264.7 MacrophagesTranscriptional inhibition of iNOS and COX-2.[5]
Antioxidant Free Radical ScavengingIn vitroDemonstrated free radical scavenging activity.[4][5]
Nrf2/ARE Pathway ActivationHaCaT KeratinocytesIncreased Nrf2 activation and ARE-mediated gene expression.[4][5]
Protection against Oxidative DamageHaCaT KeratinocytesProtected cells against TPA-induced oxidative damage.[4][5]

Potential Differences: Natural vs. Synthetic 6”-O-Apiosyl-5-O-Methylvisammioside

While no synthetic version of 6”-O-Apiosyl-5-O-Methylvisammioside has been reported or tested, a comparative discussion based on general principles of natural product chemistry and chemical synthesis is warranted.

Natural Compound:

  • Source: Isolated from complex botanical matrices, such as the herbs in the Kang-Jing formula.[1]

  • Potential for Impurities: The isolated compound may contain trace amounts of other structurally related natural products, which could potentially contribute to its overall bioactivity (synergistic or antagonistic effects).

  • Stereochemistry: The natural product will exist in a specific stereoisomeric form, dictated by the plant's biosynthetic enzymes.

Synthetic Compound (Hypothetical):

  • Synthesis: Produced through a multi-step chemical synthesis.

  • Purity Profile: The purity of the synthetic compound would depend on the efficiency of the synthesis and purification methods. Impurities would likely consist of reagents, by-products, or stereoisomers from the synthetic route.

  • Stereochemical Control: Achieving the correct stereochemistry of the natural product can be a significant challenge in chemical synthesis. The presence of other stereoisomers in a synthetic sample could lead to different or reduced bioactivity compared to the natural enantiomerically pure compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the bioactivity of 6”-O-Apiosyl-5-O-Methylvisammioside.

Anti-Inflammatory Assays

1. Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to the cell culture medium, and the cells are incubated for 24 hours.

  • Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.[6] A standard curve using sodium nitrite is used for quantification.

2. Prostaglandin E2 (PGE2) Production Assay

  • Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are cultured and treated with the test compound and LPS.

  • Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.[7][8]

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Procedure: A solution of DPPH in ethanol (B145695) is mixed with various concentrations of the test compound. The mixture is incubated in the dark at room temperature for 30 minutes. The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.[9][10]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Procedure: The ABTS•+ is generated by reacting ABTS stock solution with potassium persulfate. The ABTS•+ solution is then diluted to a specific absorbance. The test compound is added, and the decrease in absorbance at approximately 734 nm is measured after a set incubation period (e.g., 6 minutes).[9][11]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_measurement Measurement start RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Test Compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant no_assay Nitric Oxide Assay (Griess Reagent) supernatant->no_assay pge2_assay PGE2 Assay (ELISA) supernatant->pge2_assay

Caption: Workflow for In Vitro Anti-Inflammatory Assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (e.g., TPA) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates are Antioxidant Response Element (ARE) nrf2_nuc->are binds to genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription gomv GOMV gomv->nrf2_free promotes

Caption: Nrf2/ARE Antioxidant Signaling Pathway.

Conclusion

References

A Head-to-Head Comparison of 6"-O-Apiosyl-5-O-Methylvisammioside and Other Prominent Phytochemicals in Inflammation and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6"-O-Apiosyl-5-O-Methylvisammioside alongside three well-researched phytochemicals: Curcumin (B1669340), Resveratrol (B1683913), and Quercetin (B1663063). The focus of this comparison is on their potential therapeutic applications in inflammatory and neurodegenerative conditions, relevant to the traditional use of this compound for cervical radiculopathy.

While direct quantitative experimental data for this compound is limited in publicly available literature, this guide leverages data from its source plant, Saposhnikovia divaricata, and its other bioactive constituents to infer its potential activities. This information is presented alongside robust quantitative data for the selected comparator phytochemicals to offer a valuable resource for researchers.

Executive Summary

This compound, a chromone (B188151) glycoside isolated from Saposhnikovia divaricata, is a key component of the traditional Chinese medicine Kang-Jing, traditionally used for conditions involving pain and inflammation, such as cervical radiculopathy.[[“]] The primary bioactive compounds in Saposhnikovia divaricata, chromones and coumarins, are known for their anti-inflammatory, analgesic, and antioxidant properties.[2][3][4] This suggests that this compound likely contributes to these therapeutic effects.

This guide will compare the known and inferred properties of this compound with Curcumin, Resveratrol, and Quercetin, focusing on:

  • Anti-inflammatory Activity: Inhibition of key inflammatory enzymes like Cyclooxygenase (COX) and inducible Nitric Oxide Synthase (iNOS).

  • Neuroprotective Effects: Protection of neuronal cells from oxidative stress and inflammation-induced damage.

  • Antioxidant Capacity: Ability to scavenge free radicals.

  • Modulation of Signaling Pathways: Interaction with critical inflammatory and cell survival pathways, namely NF-κB and MAPK.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the comparator phytochemicals. It is important to note that direct IC50 and ED50 values for this compound are not currently available in the reviewed literature. The data for Saposhnikovia divaricata and its constituents are presented to provide context.

Table 1: Anti-inflammatory Activity

PhytochemicalTargetAssay SystemIC50 / ED50Reference
Prim-O-glucosylcimifugin (from S. divaricata)Inflammatory PainFormalin-induced tonic nociception (in vivo)ED50: 1.6 mg (s.c.)[2]
Curcumin COX-2HT-29 human colon cancer cellsSpecific inhibition of expression (quantitative IC50 not specified)[5]
iNOSLPS-activated macrophagesIC50: 6 µM (for NO production)[6]
iNOSLPS-stimulated primary microgliaIC50: 3.7 µM (for NO production)[7]
Resveratrol COX-1In vitro PGE2 productionPotent inhibitor (specific IC50 varies by study)[8][9]
COX-2In vitro PGE2 productionIC50: 0.0113 µM (for 3,3',4',5-tetrahydroxy-trans-stilbene)[8]
iNOSLPS-stimulated macrophagesInhibition of NO production (concentration-dependent)[10]
iNOSCytokine/LPS-treated L6 myocytesRobust inhibition at 10-80 µM[11]
Quercetin COX-2LPS-stimulated RAW264.7 macrophagesInhibition of expression at 1-10 µM[12]
iNOSEndotoxin/cytokine-stimulated microgliaInhibition of NO production[13]
eNOSIn vitroIC50: 220 µM[14]

Table 2: Neuroprotective and Antioxidant Activity

PhytochemicalActivityAssay SystemEffective Concentration / IC50Reference
Saposhnikovia divaricata extract NeuroprotectionNaAsO2-induced HT22 cell injury400 µg/mL showed significant reversal of damage[15]
Curcumin Neuroprotection6-OHDA-induced toxicity in PC12 cells-Data not found in search
Resveratrol NeuroprotectionDopamine-induced apoptosis in SH-SY5Y cells5 µM showed protective effects[2]
NeuroprotectionRotenone-induced neurotoxicity in SH-SY5Y cells10 and 20 µM showed protective effects[16]
Quercetin NeuroprotectionAβ-induced toxicity in SH-SY5Y cells50-150 µM improved cell viability[17]
Antioxidant (DPPH)In vitroIC50: ~19 µg/mL[18]
Antioxidant (ABTS)In vitroIC50: ~48 µM[19]

Modulation of Key Signaling Pathways

Inflammatory and neurodegenerative processes are often driven by the activation of specific intracellular signaling pathways. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory mediators and the regulation of cell survival and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB (Degradation) IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Transcription Curcumin Curcumin Curcumin->IKK Inhibition Resveratrol Resveratrol Resveratrol->NFkB Inhibition Quercetin Quercetin Quercetin->NFkB Inhibition

Caption: The NF-κB signaling pathway and points of inhibition by phytochemicals.

  • Saposhnikovia divaricata : The extract has been shown to inhibit the NF-κB signaling pathway.[7]

  • Curcumin: Curcumin is a well-documented inhibitor of the NF-κB pathway. It can directly inhibit IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[[“]][3][4][20][21]

  • Resveratrol: Resveratrol also suppresses NF-κB activation, contributing to its anti-inflammatory effects.[10][22]

  • Quercetin: Quercetin has been shown to inhibit NF-κB signaling, thereby downregulating the expression of pro-inflammatory genes.[23]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. The three main branches of the MAPK pathway are ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Inflammatory Stimuli MAP3K MAP3K Stimuli->MAP3K Activation MAP2K MAP2K MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Genes Gene Expression (Inflammation, Apoptosis) TF->Genes Transcription Resveratrol Resveratrol Resveratrol->MAPK Inhibition Curcumin Curcumin Curcumin->MAPK Inhibition

Caption: The MAPK signaling pathway and points of inhibition by phytochemicals.

  • Curcumin: Curcumin has been shown to inhibit the phosphorylation of all three major MAPKs (ERK, JNK, and p38), which contributes to its anti-inflammatory and anti-cancer effects.[7]

  • Resveratrol: Resveratrol can suppress the activation of the MAPK signaling pathways, which is one of the mechanisms behind its neuroprotective effects.[24][25][26][27][28]

  • Quercetin: Quercetin also demonstrates inhibitory effects on the MAPK pathway, contributing to its anti-inflammatory and neuroprotective actions.[23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow Start Start Prep Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound - Heme Cofactor - Assay Buffer Start->Prep Incubate Incubate Enzyme with Test Compound and Heme Prep->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Measure Measure Prostaglandin (B15479496) E2 (PGE2) Production (e.g., ELISA) Initiate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro COX inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), the test compound at various concentrations, and heme cofactor in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. Then, add the test compound or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measurement: After a defined incubation period (e.g., 10-20 minutes) at 37°C, stop the reaction. The amount of prostaglandin E2 (PGE2) produced is then quantified using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells stimulated to express iNOS.

Protocol:

  • Cell Culture and Treatment: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, collect the cell culture supernatant. The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.[6]

Western Blot Analysis for MAPK Phosphorylation

This method is used to detect the phosphorylation (activation) of MAPK proteins (ERK, JNK, p38) in response to a stimulus and the inhibitory effect of a test compound.

Protocol:

  • Cell Lysis: After cell treatment and stimulation, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, or p38 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the respective MAPK proteins.[11]

Conclusion

While direct comparative data for this compound is still emerging, the available evidence from its plant source, Saposhnikovia divaricata, suggests it likely possesses significant anti-inflammatory and neuroprotective properties. Its traditional use in conditions like cervical radiculopathy aligns with these potential mechanisms of action, which are likely mediated through the modulation of key inflammatory pathways such as NF-κB and MAPK.

Curcumin, Resveratrol, and Quercetin serve as well-characterized benchmarks for these activities, with a substantial body of quantitative data supporting their efficacy. Further research is warranted to isolate and characterize the specific bioactivities and mechanisms of this compound to fully understand its therapeutic potential and to enable direct, quantitative comparisons with other leading phytochemicals. This guide provides a foundational framework for such future investigations.

References

Meta-analysis of Research Data on Chromones from Saposhnikovia divaricata and Related Traditional Formulas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the available research data on 6"-O-Apiosyl-5-O-Methylvisammioside and related bioactive compounds, primarily isolated from the medicinal plant Saposhnikovia divaricata. Due to the limited direct research on this compound, this guide focuses on a comprehensive comparison with its structurally similar and more extensively studied analogue, 5-O-Methylvisammioside, alongside other key chromones from the same plant source: prim-O-glucosylcimifugin (B192187), cimifugin, and sec-O-glucosylhamaudol.

Executive Summary

This compound is a known constituent of the traditional Chinese medicine formula Kang-Jing, which is traditionally used for cervical radiculopathy[1]. However, detailed experimental data on its specific biological activities are scarce in publicly available literature. In contrast, 5-O-Methylvisammioside and other chromones from Saposhnikovia divaricata have been the subject of multiple studies, demonstrating a range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This guide synthesizes the existing data to offer a comparative overview of these compounds, providing researchers with a valuable resource for identifying potential alternative molecules for further investigation and drug development.

Data Presentation: Comparative Analysis of Bioactive Chromones

The following tables summarize the quantitative data available for 5-O-Methylvisammioside and other major chromones isolated from Saposhnikovia divaricata.

Table 1: Anti-inflammatory Activity of Chromones from Saposhnikovia divaricata

CompoundAssayCell Line/ModelConcentration/DoseEffectReference
5-O-Methylvisammioside Inhibition of NO productionLPS-induced RAW 264.7 macrophagesNot SpecifiedSignificant inhibition[2]
Prim-O-glucosylcimifugin Downregulation of iNOS and COX-2 mRNA and protein expressionLPS-activated RAW 264.7 macrophagesConcentration-dependentInhibition of iNOS and COX-2[3]
Cimifugin Inhibition of inflammatory factor releaseLPS-induced RAW264.7 cellsNot SpecifiedInhibition of inflammatory factors[4]
Cimifugin Inhibition of TSLP and IL-33FITC-induced atopic dermatitis mouse model12.5 or 50 mg/kg/day (intragastric)Significant inhibition[4]
Sec-O-glucosylhamaudol Reduction of IL-6 and TNF-α productionLPS-stimulated RAW264.7 murine macrophagesDose-dependentReduction of cytokine emergence[5]
Saposhnikovia divaricata Extract (SDE) Inhibition of NO, PGE2, TNF-α, and IL-6 productionLPS-induced RAW 264.7 cells200 or 400 µg/mLInhibition of inflammatory mediators[6][7]

Table 2: Effects on Cell Proliferation and Other Biological Activities

CompoundActivityCell Line/ModelConcentration/DoseEffectReference
5-O-Methylvisammioside Inhibition of smooth muscle cell proliferationTNF-α stimulated smooth muscle cellsNot SpecifiedInhibition of proliferation, increase in G0/G1 phase[8]
Prim-O-glucosylcimifugin Inhibition of smooth muscle cell proliferationTNF-α stimulated smooth muscle cellsNot SpecifiedInhibition of proliferation, increase in G0/G1 phase[8][9]
Sec-O-glucosylhamaudol Analgesic effectNot SpecifiedNot SpecifiedDecreases levels of μ-opioid receptor[10]
Saposhnikovia divaricata Extract Anti-proliferative activityK562, HL60, MCF7, MDA-MB-468 cell linesIC50 at 1/300, 1/1400, 1/250, 1/600 dilutions respectivelyInhibition of proliferation[11]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophages.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS).

  • Treatment: The cells are treated with the test compounds (e.g., 5-O-Methylvisammioside, Sadivamones) at various concentrations.

  • Measurement of NO Production: The amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the concentration of nitrite is calculated from a standard curve.

  • Significance: This assay is a standard in vitro method to screen for potential anti-inflammatory activity by measuring the inhibition of a key inflammatory mediator.[2]

Assessment of Anti-proliferative Activity
  • Cell Lines: A panel of human tumor cell lines (e.g., K562, HL60, MCF7, MDA-MB-468).

  • Treatment: Cells are incubated with various dilutions of the test substance (e.g., Saposhnikovia divaricata extract).

  • Measurement of Cell Proliferation: Cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The absorbance is read, and the concentration that inhibits cell growth by 50% (IC50) is calculated.[11]

Formalin-Induced Nociception Model
  • Animal Model: Rats or mice.

  • Induction of Pain: A dilute solution of formalin is injected into the paw of the animal, which induces a biphasic pain response (an acute phase followed by a tonic, inflammatory phase).

  • Treatment: The test compound (e.g., prim-O-glucosylcimifugin) is administered, typically subcutaneously, before the formalin injection.

  • Measurement of Nociception: The time the animal spends licking or biting the injected paw is recorded as a measure of the pain response. A reduction in this time indicates an analgesic effect.

  • Significance: This model is widely used to evaluate the potential of compounds to alleviate both acute and inflammatory pain.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the compounds discussed.

cluster_0 LPS-Induced Inflammatory Pathway in Macrophages cluster_1 Inhibition by Chromones LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Induces MAPK->iNOS Induces MAPK->COX2 Induces NO NO iNOS->NO PGs Prostaglandins COX2->PGs Chromones 5-O-Methylvisammioside Prim-O-glucosylcimifugin Cimifugin Sec-O-glucosylhamaudol Chromones->NFkB Inhibits Chromones->MAPK Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by chromones.

cluster_workflow In Vitro Anti-inflammatory Screening Workflow start Start: Culture RAW 264.7 Macrophages induce Induce Inflammation with LPS start->induce treat Treat with Test Compounds (e.g., 5-O-Methylvisammioside) induce->treat incubate Incubate for a Defined Period treat->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay for NO Measurement collect->griess analyze Analyze Data and Determine Inhibition griess->analyze end End: Identify Potential Anti-inflammatory Agents analyze->end

References

Safety Operating Guide

Navigating the Disposal of 6"-O-Apiosyl-5-O-Methylvisammioside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Protocol

Given the lack of a specific Safety Data Sheet (SDS) for 6"-O-Apiosyl-5-O-Methylvisammioside, it is prudent to handle it with the precautions applied to chemicals with unknown toxicity. Based on information for structurally related compounds, it should be assumed that this compound may be harmful if swallowed, inhaled, or comes into contact with skin.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Classification: Treat this compound as a hazardous chemical waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1]

  • Waste Segregation:

    • Solid Waste: Collect unused or waste this compound powder in a designated, properly labeled, and sealed hazardous waste container.

    • Liquid Waste: For solutions of the compound, collect them in a designated, sealed, and labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of as solid hazardous waste.

  • Labeling: Clearly label the hazardous waste container with the full chemical name: "this compound," and any known hazard information. Include the accumulation start date.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Disposal Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. The assignment of a specific waste code should be discussed with the EHS department and the waste disposal company.[2]

  • Spill Response: In case of a spill, evacuate the immediate area. For a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material. Clean the area and dispose of all cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data Summary

While no quantitative disposal limits for this compound were found, general guidelines for chemical waste apply. The following table summarizes key regulatory and safety information that should be considered.

ParameterGuideline/RegulationCitation
Waste Classification US EPA guidelines for hazardous waste classification.[1]
Regulatory Consultation State and local hazardous waste regulations must be consulted.[1]
Waste Code Assignment To be determined in discussion with the user, producer, and waste disposal company.[2]
Empty Containers May retain product residue and should be disposed of as hazardous waste.[2]

Experimental Workflow for Chemical Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of a research chemical like this compound, for which specific disposal information is unavailable.

Disposal Workflow for Research Chemicals

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for researchers, scientists, and drug development professionals handling 6"-O-Apiosyl-5-O-Methylvisammioside. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are the most critical measures to minimize exposure to this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3]Protects against splashes and airborne particles that could cause eye irritation or injury.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3]Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used.
Body Protection A lab coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit.[3] An apron may be necessary for splash hazards.Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or potential splash hazards, a chemical-resistant suit offers more comprehensive protection.
Respiratory Protection A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[3]Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in its powdered form or when creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for powdered and liquid chemical spills readily available in the work area.

2. Donning PPE:

  • Before handling the compound, correctly don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.

3. Weighing and Aliquoting (Powder Form):

  • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or a containment glove box to minimize the risk of inhalation.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Handle with care to avoid creating dust.

4. Solution Preparation:

  • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • If sonication or heating is required to aid dissolution, ensure the container is appropriately sealed or handled within a fume hood to contain any potential vapors.

5. Post-Handling:

  • Decontamination: Thoroughly wipe down all work surfaces with an appropriate cleaning agent after handling is complete.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Chemical Waste

All materials contaminated with this compound, including gloves, disposable lab coats, weighing boats, and pipette tips, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling, the following diagrams illustrate the key decision-making and operational workflows.

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.